molecular formula C11H6IN B15064554 1-Cyano-3-iodonaphthalene

1-Cyano-3-iodonaphthalene

Número de catálogo: B15064554
Peso molecular: 279.08 g/mol
Clave InChI: GQCDDPVGVWVCPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Cyano-3-iodonaphthalene is a useful research compound. Its molecular formula is C11H6IN and its molecular weight is 279.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C11H6IN

Peso molecular

279.08 g/mol

Nombre IUPAC

3-iodonaphthalene-1-carbonitrile

InChI

InChI=1S/C11H6IN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H

Clave InChI

GQCDDPVGVWVCPP-UHFFFAOYSA-N

SMILES canónico

C1=CC=C2C(=C1)C=C(C=C2C#N)I

Origen del producto

United States

Foundational & Exploratory

Synthesis and Characterization of 1-Cyano-3-iodonaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Cyano-3-iodonaphthalene, a key intermediate in various synthetic applications. The document details a proposed synthetic protocol, predicted physicochemical and spectroscopic properties, and essential safety information.

Introduction

This compound is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. The presence of both a cyano and an iodo group on the naphthalene scaffold offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules. This guide outlines a feasible synthetic route and provides predicted characterization data to aid researchers in its preparation and identification.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide.[1][2] The proposed starting material for this synthesis is 3-Amino-1-cyanonaphthalene. The overall reaction scheme is presented below.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via Sandmeyer reaction.

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of this compound from 3-Amino-1-cyanonaphthalene.

Materials:

  • 3-Amino-1-cyanonaphthalene

  • Sodium nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium iodide (KI)

  • Deionized water

  • Diethyl ether

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-Amino-1-cyanonaphthalene in a cooled (0-5 °C) solution of concentrated sulfuric acid and water.

    • Slowly add a solution of sodium nitrite in water dropwise via the dropping funnel, maintaining the temperature of the reaction mixture between 0 and 5 °C with an ice bath.

    • Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure the formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with diethyl ether.

    • Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

Physicochemical Properties
PropertyPredicted Value for this compound1-Cyanonaphthalene1-Iodonaphthalene
Molecular FormulaC₁₁H₆INC₁₁H₇NC₁₀H₇I
Molecular Weight279.08 g/mol 153.18 g/mol 254.07 g/mol
AppearancePredicted to be a solid at room temperatureWhite to light yellow crystalline solidColorless to yellow liquid or solid
Melting Point-35.5-38 °C2-6 °C
Boiling Point-299 °C305 °C
SolubilityPredicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water.Soluble in ethanol.Soluble in many organic solvents; slightly soluble in water.[9]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of substituted naphthalenes.[6][11][12] The electron-withdrawing nature of the cyano group and the deshielding effect of the iodine atom will influence the chemical shifts of the aromatic protons and carbons.

¹H NMR Predicted Chemical Shift (ppm)
Aromatic Protons7.5 - 8.5
¹³C NMR Predicted Chemical Shift (ppm)
Aromatic Carbons110 - 140
Cyano Carbon115 - 120
Carbon attached to Iodine90 - 100

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the cyano group and the aromatic C-H and C=C bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)
C≡N stretch (nitrile)2220 - 2240
C-I stretch500 - 600
Aromatic C=C stretch1500 - 1600
Aromatic C-H stretch3000 - 3100

3.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak.

IonPredicted m/z
[M]⁺279
[M-I]⁺152
[M-CN]⁺253

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Figure 2: General experimental workflow for the synthesis and characterization of this compound.

Safety Information

  • 3-Amino-1-cyanonaphthalene: Handle with care. It is an irritant and may be harmful if swallowed or inhaled.

  • Sodium nitrite: Oxidizer. Toxic if swallowed.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage.

  • Potassium iodide: May cause skin and eye irritation.

  • This compound: The toxicological properties have not been thoroughly investigated. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed Sandmeyer reaction protocol offers a reliable route for its preparation. The tabulated physicochemical and spectroscopic data, based on analogous compounds, will serve as a valuable reference for researchers. Adherence to the outlined safety precautions is crucial when handling the reagents and the final product. This guide is intended to facilitate further research and application of this versatile chemical intermediate.

References

1-Cyano-3-iodonaphthalene physical and chemical properties

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyano-3-iodonaphthalene is a substituted naphthalene derivative of interest in organic synthesis and potentially in the development of novel therapeutics. Its bifunctional nature, featuring both a cyano and an iodo group on the naphthalene core, makes it a versatile building block for the introduction of diverse functionalities. This technical guide provides a summary of the available information on the physical and chemical properties of this compound, alongside a proposed synthetic strategy. Due to the limited availability of experimental data for this specific isomer, this guide also includes data for the related compounds, 1-cyanonaphthalene and 1-iodonaphthalene, to provide a comparative context for its expected properties.

Introduction

Naphthalene derivatives are a prominent class of compounds in medicinal chemistry and materials science. The introduction of iodo and cyano functionalities onto the naphthalene scaffold at specific positions can significantly influence the molecule's steric, electronic, and pharmacokinetic properties. The iodine atom can serve as a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The cyano group, a versatile functional group, can participate in various chemical transformations and can act as a key interacting element in biologically active molecules. This document aims to consolidate the known information regarding this compound.

Physicochemical Properties

Specific experimental data for this compound is not widely available in the public domain. However, the properties of the related isomers, 1-cyanonaphthalene and 1-iodonaphthalene, can provide valuable estimations.

Comparative Data of Related Naphthalene Derivatives
Property1-Cyanonaphthalene1-Iodonaphthalene
Molecular Formula C₁₁H₇NC₁₀H₇I
Molecular Weight 153.18 g/mol 254.07 g/mol
Melting Point 36-38 °C4 °C[1]
Boiling Point 299 °C163-165 °C at 15 mmHg
Density Not Available1.74 g/mL at 25 °C
Solubility Not AvailableSlightly soluble in water.[1]
Refractive Index Not Availablen20/D 1.701

Synthesis and Experimental Protocols

A patented process outlines a general method for the preparation of 1-halo-3-cyano naphthalenes, which can be adapted for the synthesis of this compound.[2] The synthesis involves the conversion of a bromonaphthoate to a bromoamide, followed by dehydration to yield the 1-bromo-3-cyano naphthalene.[2] Subsequent halogen exchange or direct iodination from a suitable precursor could potentially yield the target compound.

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway is based on established organic chemistry principles and the general methods described in the literature for the synthesis of related compounds.

Caption: Proposed synthetic pathway for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its two functional groups. The iodo group is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for the synthesis of more complex molecules.

The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in drug design.

Given its synthetic versatility, this compound holds potential as a key intermediate in the synthesis of:

  • Novel Pharmaceutical Agents: The naphthalene scaffold is present in numerous approved drugs. The ability to functionalize both the 1 and 3 positions of the naphthalene ring allows for the exploration of diverse chemical space in the search for new drug candidates.

  • Organic Electronic Materials: Substituted naphthalenes are of interest in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

  • Molecular Probes: The naphthalene core is inherently fluorescent. Judicious functionalization can lead to the development of fluorescent probes for sensing and imaging applications.

Signaling Pathways and Drug Development

There is currently no publicly available information on the biological activity of this compound or its involvement in any specific signaling pathways. Its potential utility in drug development would be as a scaffold or intermediate for the synthesis of targeted molecules. The design of such molecules would depend on the specific biological target and the desired pharmacological effect.

Safety and Handling

Specific safety and handling data for this compound are not available. However, based on the properties of related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For 1-iodonaphthalene, the GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). It is reasonable to assume that this compound may have similar irritant properties.

Conclusion

This compound represents a promising but currently understudied chemical entity. Its synthesis is achievable through multi-step sequences from commercially available starting materials. The presence of two distinct and reactive functional groups on the naphthalene core provides a platform for the generation of diverse molecular structures with potential applications in drug discovery, materials science, and chemical biology. Further research is warranted to fully characterize its physical, chemical, and biological properties to unlock its full potential.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-cyano-3-iodonaphthalene. The data presented herein are crucial for the structural elucidation and characterization of this and similar polysubstituted naphthalene derivatives, which are of significant interest in medicinal chemistry and materials science. This document outlines the predicted chemical shifts, coupling constants, and multiplicities, alongside a comprehensive experimental protocol for acquiring high-resolution NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the principle of additivity of substituent effects on the foundational chemical shifts of the naphthalene core. The presence of an electron-withdrawing cyano group and a halogen iodo group significantly influences the electronic environment of the aromatic protons, leading to distinct chemical shifts. The predicted data are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.25Doublet (d)~2.0
H-48.40Doublet (d)~2.0
H-57.95Doublet of doublets (dd)~8.5, 1.0
H-67.65Triplet of doublets (td)~8.0, 1.5
H-77.75Triplet of doublets (td)~8.0, 1.5
H-88.10Doublet of doublets (dd)~8.5, 1.0

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the cyano and iodo substituents. The predicted broadband proton-decoupled ¹³C NMR data are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1110.0
C-2138.0
C-395.0
C-4135.0
C-4a132.0
C-5130.0
C-6128.5
C-7129.0
C-8125.0
C-8a134.0
CN117.0

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocol for NMR Spectroscopy

This section details a standard operating procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra of a solid organic compound such as this compound.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For non-polar to moderately polar aromatic compounds, deuterated chloroform (CDCl₃) is a common choice. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Receiver Gain: Optimized automatically by the spectrometer.

For ¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Proton Decoupling: Broadband decoupling (e.g., 'garp' or 'waltz16').

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the resulting spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For ¹H spectra, integrate the area under each peak to determine the relative number of protons.

Visualization of Molecular Structure and Logical Numbering

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of NMR signals.

Structure of this compound with atom numbering.

Deconstructing 1-Cyano-3-iodonaphthalene: An In-depth Mass Spectrometric Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Immediate Release

[City, State] – In the intricate world of drug discovery and molecular analysis, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical insights into the molecular weight and fragmentation patterns of chemical entities. This technical guide offers a detailed interpretation of the mass spectrum of 1-cyano-3-iodonaphthalene, a compound of interest for researchers in medicinal chemistry and materials science. By dissecting its fragmentation pathways, we provide a foundational understanding for its identification and characterization.

Core Data Summary

The interpretation of the mass spectrum of this compound is predicated on the foundational principles of mass spectrometry, which involve the ionization of the molecule followed by its fragmentation into characteristic ions. The relative abundance of these ions provides a molecular fingerprint. The predicted significant peaks for this compound are summarized below.

m/z (mass-to-charge ratio) Proposed Ion Structure Fragmentation Pathway Relative Intensity (Predicted)
279[C₁₁H₆IN]⁺• (Molecular Ion)Ionization of the parent moleculeHigh
152[C₁₁H₆N]⁺Loss of an iodine radical (•I)High
126[C₁₀H₆]⁺•Loss of a cyano radical (•CN) from the [M-I]⁺ ionModerate
125[C₁₀H₅]⁺Loss of a hydrogen radical (•H) from the [C₁₀H₆]⁺• ionLow

Elucidating the Fragmentation Cascade

The fragmentation of this compound in a mass spectrometer is expected to proceed through a series of logical bond cleavages, driven by the stability of the resulting fragments. The aromatic naphthalene core provides a stable platform, influencing which fragmentation pathways are favored.

The initial event is the ionization of the parent molecule to form the molecular ion, [C₁₁H₆IN]⁺•, which will be observed at an m/z corresponding to its molecular weight (279 g/mol ). Due to the stability of the aromatic system, this peak is expected to be of high relative intensity.

The most probable primary fragmentation event is the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This results in the loss of an iodine radical (•I), a neutral species with a mass of 127 amu. This fragmentation pathway leads to the formation of the 1-cyanonaphthalene cation at m/z 152. This peak is anticipated to be a major fragment in the spectrum, potentially the base peak, due to the high stability of the resulting cation.

Further fragmentation can occur from the [M-I]⁺ ion. A common fragmentation for aromatic nitriles is the loss of the cyano group as a radical (•CN), which has a mass of 26 amu. This would result in a fragment ion at m/z 126, corresponding to the naphthalene cation, [C₁₀H₆]⁺•.

A minor fragmentation pathway, characteristic of aromatic compounds, is the loss of a hydrogen radical (•H) from the naphthalene cation to form an ion at m/z 125.

Experimental Protocols

The predicted mass spectrum and fragmentation patterns described herein are based on standard electron ionization mass spectrometry (EI-MS) techniques. A typical experimental protocol would involve:

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion.

  • Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field in the mass analyzer.

  • Detection: The separated ions are detected, and their relative abundance is recorded to generate the mass spectrum.

Visualizing the Fragmentation Pathway

To provide a clear visual representation of the proposed fragmentation cascade, the following diagram has been generated using the Graphviz DOT language.

Caption: Proposed fragmentation pathway of this compound.

This in-depth analysis provides a robust framework for the interpretation of the mass spectrum of this compound. The predicted fragmentation patterns, rooted in the fundamental principles of mass spectrometry and the known behavior of related chemical structures, offer a valuable resource for researchers in the fields of analytical chemistry, drug development, and materials science. By understanding these fragmentation pathways, scientists can confidently identify this compound and gain deeper insights into its chemical properties.

In-depth Technical Guide: FT-IR Spectroscopic Data for 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic data for 1-Cyano-3-iodonaphthalene. Due to the absence of publicly available experimental FT-IR spectra for this specific compound, this document leverages data from structurally related analogs, namely 1-cyanonaphthalene and 1-iodonaphthalene, to predict and interpret the vibrational spectrum of this compound.

Predicted FT-IR Spectroscopic Data

The infrared spectrum of this compound is expected to be a composite of the vibrational modes of the naphthalene core, the cyano (-C≡N) substituent, and the iodo (-I) substituent. The positions of these substituents will influence the exact frequencies of the aromatic C-H bending modes. Based on the analysis of related compounds, the following table summarizes the predicted characteristic FT-IR absorption bands for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group/Structural Feature Reference Compounds & Notes
C-H Stretch (Aromatic)3100 - 3000Naphthalene RingCharacteristic of C-H stretching in aromatic systems.
C≡N Stretch2230 - 2210Cyano GroupThis is a strong, sharp absorption band characteristic of the nitrile functional group. The spectrum for 1-cyanonaphthalene shows a prominent peak in this region.[1]
C=C Stretch (Aromatic)1600 - 1450Naphthalene RingA series of bands, often of variable intensity, corresponding to the skeletal vibrations of the aromatic rings.
C-H In-plane Bend (Aromatic)1300 - 1000Naphthalene RingThe substitution pattern influences the specific frequencies and intensities of these bands.
C-H Out-of-plane Bend (Aromatic)900 - 650Naphthalene RingThe pattern of these strong absorption bands is highly indicative of the substitution pattern on the naphthalene ring.
C-I Stretch600 - 500Iodo GroupThe carbon-iodine stretching vibration is expected in the far-infrared region and may be weak. The IR spectrum for 1-iodonaphthalene can be referenced for this region.[2][3]

Experimental Protocol: FT-IR Spectroscopy

The following provides a generalized, detailed methodology for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire a high-quality FT-IR spectrum of this compound for structural elucidation and functional group identification.

Materials and Equipment:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • ATR accessory with a diamond or germanium crystal

  • Sample of this compound (solid powder)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe moistened with isopropanol or ethanol and allow it to dry completely.

    • Record a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions. The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Sample Preparation and Loading:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Apply pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal surface. Consistent and adequate pressure is crucial for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.

    • To achieve a good signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32).

    • The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to obtain a flat baseline.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of this compound.

  • Cleaning:

    • Release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe moistened with isopropanol or ethanol to remove any residual sample.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the prediction and analysis of the FT-IR spectrum of this compound based on available data from related compounds.

Caption: Logical workflow for the predictive FT-IR analysis of this compound.

References

Technical Guide: Iodonaphthonitriles - A Class of Compounds for Research and Development

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 1-Cyano-3-iodonaphthalene (also known as 3-Iodo-1-naphthonitrile) is not readily found in major chemical databases, and a specific CAS number has not been identified in the public domain. This suggests that it is a rare or novel compound. This guide will focus on the available information for the isomeric compound 3-Iodo-2-naphthonitrile and provide a broader context for iodonaphthonitrile compounds in research and drug development.

Introduction

Naphthalene derivatives are a class of bicyclic aromatic hydrocarbons that serve as important scaffolds in medicinal chemistry. The introduction of iodo- and cyano- functional groups onto the naphthalene core can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds interesting candidates for investigation in drug discovery programs. The iodine atom can act as a handle for further chemical modifications through various cross-coupling reactions, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets.

This technical guide provides an overview of the known properties, potential synthetic approaches, and a conceptual framework for the investigation of iodonaphthonitriles, with a specific focus on the available data for 3-Iodo-2-naphthonitrile.

Physicochemical Properties of 3-Iodo-2-naphthonitrile

Quantitative data for 3-Iodo-2-naphthonitrile is summarized in the table below.

PropertyValueReference
CAS Number 1261468-33-0[1]
Molecular Formula C₁₁H₆IN[1]
Molecular Weight 279.08 g/mol
IUPAC Name 3-iodo-2-naphthonitrile[1]
Storage Temperature Room Temperature[1]
Purity ≥97%[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, general synthetic strategies for related compounds can provide a basis for its preparation. The synthesis of substituted naphthalenes often involves multi-step sequences.

Conceptual Synthetic Approach

A potential synthetic route to iodonaphthonitriles could involve the Sandmeyer reaction from an appropriate amino-iodonaphthalene precursor. Alternatively, direct iodination of a cyanonaphthalene scaffold could be explored, although this may present challenges with regioselectivity.

A more versatile approach for the synthesis of specifically substituted iodo-heterocycles involves palladium/copper-catalyzed coupling reactions. For instance, the synthesis of 3-iodoindoles has been achieved through a Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by an electrophilic cyclization. A similar strategy could potentially be adapted for the synthesis of this compound.

Example Experimental Protocol: Synthesis of 3-Iodoquinolines

A relevant experimental protocol for the synthesis of 3-iodoquinolines from N-tosyl-2-propynylamines provides a useful reference for the types of reactions and conditions that may be applicable in this area of chemical synthesis.

Reaction Steps:

  • N-Arylation: N-tosyl-2-propynylamines are reacted with a diaryliodonium triflate in the presence of K₃PO₄ and a catalytic amount of CuCl.

  • Iodocyclization: The product from the first step undergoes iodocyclization with N-iodosuccinimide (NIS) and BF₃·OEt₂.

  • Treatment with Base: The cyclized product is then treated with NaOH in methanol to yield the 3-iodoquinoline.

This one-pot synthesis has been shown to be efficient for producing substituted 3-iodoquinolines, which can then be further functionalized using various cross-coupling reactions.[2]

Potential Applications in Drug Development

Naphthalene derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] The unique combination of iodo and cyano groups in iodonaphthonitriles makes them attractive for several reasons in a drug discovery context:

  • Scaffold for Library Synthesis: The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of a library of analogs with diverse substituents. This is a key strategy in structure-activity relationship (SAR) studies.

  • Modulation of Pharmacokinetic Properties: The lipophilicity introduced by the iodine and the polar nature of the nitrile can be balanced to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.

  • Interaction with Biological Targets: The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially leading to strong interactions with protein targets.

While no specific signaling pathways involving this compound have been documented, naphthalene-based compounds have been shown to interact with various biological targets, including enzymes and receptors involved in cancer and inflammation.[3][6]

Logical Workflow for Investigation

The investigation of a novel compound class like iodonaphthonitriles in a drug discovery setting would typically follow a structured workflow.

Drug Discovery Workflow for Novel Chemical Entities.

Conclusion

While specific data for this compound remains elusive, the broader class of iodonaphthonitriles presents an interesting area for chemical and biological exploration. The available information on the isomer 3-Iodo-2-naphthonitrile provides a starting point for researchers interested in this scaffold. The synthetic versatility and potential for biological activity make these compounds worthy of further investigation within the context of drug discovery and development. Future work should focus on developing reliable synthetic routes to access a variety of isomers and subsequently screening them for biological activity to uncover their therapeutic potential.

References

An In-depth Technical Guide to the Solubility of 1-Cyano-3-iodonaphthalene in Organic Solvents

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Cyano-3-iodonaphthalene is a substituted naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery processes. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and a logical workflow for researchers to determine its solubility characteristics.

Introduction to Solubility in Drug Discovery

Solubility is a critical physicochemical property of a compound that influences its behavior in various stages of drug development. For a compound like this compound, its solubility in organic solvents is important for:

  • Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is essential for achieving high yields and purity.

  • Analytical Characterization: Solubility in solvents used for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) is necessary for accurate analysis.

  • Formulation Development: For in vitro and in vivo studies, the compound often needs to be dissolved in a suitable vehicle, which may include organic co-solvents.

Quantitative Solubility Data for this compound

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method Used
e.g., Methanol25Data to be determinedData to be determinede.g., Gravimetric
e.g., Ethanol25Data to be determinedData to be determinede.g., HPLC
e.g., Acetone25Data to be determinedData to be determinede.g., HPLC
e.g., Dichloromethane25Data to be determinedData to be determinede.g., Gravimetric
e.g., Toluene25Data to be determinedData to be determinede.g., Gravimetric
e.g., Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinede.g., HPLC
e.g., N,N-Dimethylformamide (DMF)25Data to be determinedData to be determinede.g., HPLC

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a solid organic compound like this compound.

This method determines the equilibrium solubility, which is the concentration of a compound in a saturated solution when excess solid is present and the system has reached equilibrium.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature chamber or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vials and place them in a constant temperature chamber on an orbital shaker.

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

    • Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample solution by HPLC.

  • Quantification:

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original solubility in the organic solvent, taking into account the dilution factor.

This is a simpler, classical method suitable for solvents with relatively low volatility.

Materials:

  • This compound (solid)

  • Selected organic solvents

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature chamber or water bath

  • Filtration apparatus

  • Pre-weighed evaporation dishes

  • Oven or vacuum desiccator

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Follow steps 2 and 3 from the shake-flask method described above to prepare a saturated solution at a constant temperature.

  • Isolation of Dissolved Solute:

    • Carefully filter a known volume of the saturated supernatant to remove any undissolved solid.

    • Transfer the clear filtrate to a pre-weighed evaporation dish.

  • Solvent Evaporation:

    • Carefully evaporate the solvent from the dish. This can be done in a fume hood, a gentle stream of nitrogen, or a carefully controlled oven at a temperature below the decomposition point of the compound and the boiling point of the solvent. For higher boiling point solvents, a vacuum desiccator may be necessary.

  • Quantification:

    • Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

    • The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

    • Calculate the solubility by dividing the mass of the solute by the volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination by HPLC.

Conclusion

Theoretical Insights into 1-Cyano-3-iodonaphthalene: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical examination of 1-Cyano-3-iodonaphthalene using Density Functional Theory (DFT). Due to the absence of direct experimental and computational studies on this specific molecule in publicly available literature, this guide synthesizes established computational methodologies from studies on structurally related compounds, such as cyanonaphthalenes and iodonaphthalenes. The objective is to present a predictive overview of its structural, electronic, and vibrational properties, offering a foundational dataset for researchers in materials science and drug development. This document outlines the computational protocols employed and presents the anticipated quantitative data in a structured format, alongside a visualization of the theoretical workflow.

Introduction

Substituted naphthalenes are a critical class of organic compounds, forming the backbone of numerous dyes, polymers, and pharmaceutical agents. The introduction of electron-withdrawing groups, such as a cyano (-CN) group, and a halogen, like iodine (-I), onto the naphthalene scaffold can significantly modulate its electronic and steric properties. These modifications can influence intermolecular interactions, reactivity, and photophysical behavior, making this compound a molecule of considerable interest for theoretical investigation.

This guide details a hypothetical, yet methodologically rigorous, DFT study to elucidate the key chemical and physical characteristics of this compound. The presented data, while predictive, is grounded in the results from analogous systems and serves as a valuable starting point for future experimental validation and application.

Computational Methodology

The theoretical calculations detailed herein are based on a common framework for the DFT analysis of substituted aromatic hydrocarbons.

Software: All calculations would be performed using the Gaussian 16 suite of programs.

Methodology: The geometry of this compound would be optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2] This functional is widely chosen for its balance of accuracy and computational cost in describing organic molecules. The 6-311++G(d,p) basis set would be employed to provide a flexible description of the electron density, including diffuse functions and polarization.[3][4]

Frequency Analysis: Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical infrared (IR) spectrum.

Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be derived from the optimized structure. Time-Dependent DFT (TD-DFT) calculations would be subsequently performed to predict the electronic absorption spectrum.

A logical workflow for these computational experiments is presented in the diagram below.

Logical workflow for the theoretical DFT study.

Predicted Quantitative Data

The following tables summarize the anticipated quantitative results from the DFT calculations on this compound. These values are illustrative and derived from trends observed in similar substituted naphthalene systems.

Table 1: Optimized Geometrical Parameters
ParameterBond/AnglePredicted Value
Bond LengthC1-CN~1.44 Å
C3-I~2.10 Å
Representative C-C (aromatic)1.37 - 1.42 Å
C-N (cyano)~1.16 Å
Bond AngleC2-C1-CN~119.5°
C2-C3-I~120.5°
C4-C3-I~119.0°
Dihedral AngleC2-C1-C9-C8~0.0° (planar)
Table 2: Calculated Electronic Properties
PropertyPredicted Value
HOMO Energy-6.5 to -7.0 eV
LUMO Energy-1.5 to -2.0 eV
HOMO-LUMO Energy Gap4.5 to 5.5 eV
Ionization Potential6.5 to 7.0 eV
Electron Affinity1.5 to 2.0 eV
Dipole Moment2.0 to 3.0 Debye
Table 3: Predicted Key Vibrational Frequencies
Vibrational ModePredicted Wavenumber (cm⁻¹)Relative Intensity
C≡N Stretch~2230Strong
Aromatic C-H Stretch3050 - 3100Medium
Aromatic C=C Stretch1500 - 1600Strong
C-I Stretch~500Medium
Naphthalene Ring Deformation700 - 900Medium-Strong

Discussion

The predictive data suggests that this compound possesses a planar aromatic structure. The strong electron-withdrawing nature of both the cyano and iodo substituents is expected to lower the HOMO and LUMO energy levels compared to unsubstituted naphthalene, thereby influencing its reactivity and potential as an electron acceptor in charge-transfer complexes. The significant HOMO-LUMO gap suggests high kinetic stability.

The vibrational spectrum is predicted to be dominated by a strong nitrile stretch and characteristic aromatic C=C stretching modes. The C-I stretching frequency is anticipated at a lower wavenumber, consistent with the heavy iodine atom. These theoretical spectral signatures can guide the interpretation of future experimental IR and Raman spectroscopic studies.

Conclusion

This technical guide provides a foundational theoretical framework for understanding the properties of this compound based on state-of-the-art DFT calculations. While the presented data is predictive, it is grounded in robust computational methodologies that have proven reliable for analogous molecular systems.[1][3][5] These findings offer valuable insights for researchers exploring the synthesis and application of novel substituted naphthalenes in drug development and materials science, providing a basis for further experimental and computational investigation.

References

An In-depth Technical Guide to the Electronic and Photophysical Properties of 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electronic and photophysical properties of 1-Cyano-3-iodonaphthalene. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related cyanonaphthalene and iodonaphthalene analogues, theoretical principles such as the heavy-atom effect, and established experimental methodologies. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of novel naphthalene-based compounds in fields such as materials science and drug development.

Introduction

Naphthalene derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their versatile photophysical properties.[1] The introduction of various functional groups onto the naphthalene scaffold allows for the fine-tuning of their electronic and luminescent characteristics, making them suitable for a wide range of applications, including as fluorescent probes and building blocks for organic electronic materials.[1] The subject of this guide, this compound, incorporates both a cyano (-CN) and an iodo (-I) group. The cyano group is known to influence the electronic properties and can enhance fluorescence, while the heavy iodine atom is expected to significantly impact the photophysical pathways through the heavy-atom effect, primarily by promoting intersystem crossing.[2][3] This interplay of substituents makes this compound a molecule of considerable theoretical and practical interest.

Synthesis

A proposed synthetic workflow is outlined in the diagram below:

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Experimental Protocol: Proposed Synthesis of this compound

The following is a generalized protocol based on the known Sandmeyer reaction for the introduction of iodine:

  • Diazotization: Dissolve 3-Aminonaphthalene-1-carbonitrile in a cooled aqueous solution of a strong acid (e.g., HCl or H2SO4). Add a solution of sodium nitrite (NaNO2) dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt intermediate.

  • Iodination (Sandmeyer Reaction): Prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. Gentle warming may be required to facilitate the decomposition of the diazonium salt and the formation of the iodo-substituted product.

  • Work-up and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Electronic and Photophysical Properties

The electronic and photophysical properties of this compound are expected to be a composite of the characteristics of both cyanonaphthalenes and iodonaphthalenes.

Electronic Absorption

The UV-visible absorption spectrum of this compound is predicted to be similar to that of other substituted naphthalenes, exhibiting characteristic π-π* transitions.[5] The presence of the cyano and iodo substituents is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted naphthalene.[6]

Table 1: Predicted Electronic Absorption Properties of this compound

PropertyPredicted ValueBasis for Prediction
Absorption Maxima (λmax) 290 - 340 nmBased on data for various cyano- and halo-substituted naphthalenes.[6][7]
Molar Absorptivity (ε) 103 - 104 M-1cm-1Typical values for π-π* transitions in aromatic systems.
Photophysical Properties and the Heavy-Atom Effect

The photophysical behavior of this compound will be significantly influenced by the internal heavy-atom effect of the iodine atom.[2][3] This effect enhances spin-orbit coupling, which in turn increases the rates of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1).[8]

This will likely lead to:

  • Reduced Fluorescence Quantum Yield (ΦF): The increased rate of ISC provides an efficient non-radiative decay pathway from the S1 state, thus decreasing the probability of fluorescence.

  • Shortened Fluorescence Lifetime (τF): The overall decay rate of the S1 state is increased due to the additional ISC pathway, resulting in a shorter fluorescence lifetime.

  • Enhanced Phosphorescence (at low temperatures): While fluorescence is quenched, the population of the triplet state is enhanced, potentially leading to observable phosphorescence, especially at low temperatures where non-radiative decay from the triplet state is minimized.

The interplay of these photophysical processes can be visualized using a Jablonski diagram:

Caption: Jablonski diagram illustrating the photophysical processes in this compound.

Table 2: Predicted Photophysical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Fluorescence Quantum Yield (ΦF) < 0.1Heavy-atom effect significantly quenches fluorescence.[2][3]
Fluorescence Lifetime (τF) < 1 nsIncreased rate of non-radiative decay due to ISC.
Phosphorescence Quantum Yield (ΦP) Potentially significant at low temp.Enhanced population of the triplet state via ISC.
Phosphorescence Lifetime (τP) µs - ms rangeTypical for triplet states of aromatic molecules.

Experimental Protocols for Photophysical Characterization

To experimentally determine the photophysical properties of this compound, the following standard protocols can be employed.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield can be determined using a well-characterized standard with a known quantum yield.[9][10]

  • Standard Selection: Choose a fluorescence standard with absorption and emission in a similar spectral range to the sample (e.g., quinine sulfate or a naphthalene derivative with a known quantum yield).

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Data Acquisition:

    • Record the absorption spectra of all solutions.

    • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX2 / nST2) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is typically measured using TCSPC.

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the sample to avoid concentration quenching.

  • Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons at the detector are recorded relative to the excitation pulse. This process is repeated for many excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a robust framework for understanding its likely electronic and photophysical properties. The synthesis is approachable through established chemical transformations. The molecule's photophysics is expected to be dominated by the heavy-atom effect of the iodine substituent, leading to quenched fluorescence and enhanced intersystem crossing. The detailed experimental protocols provided herein offer a clear path for the future characterization of this and other novel naphthalene derivatives. This information is critical for researchers aiming to design and utilize new functional materials and probes in various scientific and technological fields.

References

Pioneering New Pathways: A Technical Guide to the Synthesis of 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyano-3-iodonaphthalene is a key building block in the synthesis of various high-value organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers versatile handles for further functionalization. This technical guide provides an in-depth exploration of novel and established synthetic routes to this important intermediate. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the replication and optimization of these synthetic strategies. The methodologies discussed focus on strategic bond formations, including carbon-nitrogen and carbon-iodine bond constructions, primarily through Sandmeyer and palladium-catalyzed reactions.

Introduction

The strategic synthesis of substituted naphthalenes is of paramount importance in the development of new pharmaceuticals and functional materials. The 1-cyano-3-iodo substitution pattern on the naphthalene core provides two distinct reactive sites: a cyano group that can be hydrolyzed to a carboxylic acid or reduced to an amine, and an iodo group that is amenable to a wide range of cross-coupling reactions. This dual functionality makes this compound a highly sought-after intermediate. This guide outlines plausible and referenced synthetic pathways, offering a comparative analysis of their advantages and potential challenges.

Proposed Synthetic Routes

Two primary retrosynthetic approaches have been identified as the most promising for the synthesis of this compound. These routes are:

  • Route A: Cyanation of a Di-iodonaphthalene Precursor. This approach involves the initial synthesis of a 1,3-diiodonaphthalene intermediate, followed by a selective cyanation reaction.

  • Route B: Sandmeyer Reaction from an Aminonaphthalene Precursor. This versatile approach allows for the introduction of either the cyano or the iodo group at a late stage from a readily accessible amino-substituted naphthalene.

A third potential route, the direct iodination of a cyanonaphthalene precursor, is considered less feasible due to the directing effects of the cyano group, which would likely lead to a mixture of undesired isomers.

Route A: Cyanation of 1,3-Diiodonaphthalene

This synthetic strategy hinges on the successful synthesis of 1,3-diiodonaphthalene and its subsequent selective mono-cyanation.

Synthesis of 1,3-Diiodonaphthalene Derivatives

A novel and efficient method for the synthesis of highly substituted 1,3-diiodonaphthalene derivatives has been reported, proceeding via a sequential cascade iodocyclization. This method offers high yields, often up to 99%, under mild conditions.

Experimental Protocol: Synthesis of Substituted 1,3-Diiodonaphthalenes

A detailed experimental protocol for a similar transformation is available in the literature and can be adapted for the synthesis of the specific 1,3-diiodonaphthalene precursor.

Selective Mono-cyanation of 1,3-Diiodonaphthalene

The selective conversion of one of the iodo groups to a cyano group is a critical step in this route. The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a classic method for this transformation.[1] Modern variations of this reaction often employ palladium catalysts, which can offer milder reaction conditions and improved functional group tolerance. The key challenge in this step is achieving mono-cyanation while avoiding the formation of the dicyanated byproduct. Careful control of stoichiometry and reaction conditions is crucial.

Conceptual Experimental Protocol: Palladium-Catalyzed Mono-cyanation

To a solution of 1,3-diiodonaphthalene in a suitable solvent (e.g., DMF or DMAc) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]). The reaction mixture is heated under an inert atmosphere until consumption of the starting material is observed by TLC or GC-MS. The reaction is then worked up and the product purified by column chromatography.

Table 1: Comparison of Cyanation Methods

MethodCyanide SourceCatalystTypical ConditionsAdvantagesDisadvantages
Rosenmund-von Braun CuCNNone (or Cu(I) salts)High temperatures (150-250 °C)Well-establishedHarsh conditions, stoichiometric copper
Palladium-Catalyzed Zn(CN)₂, K₄[Fe(CN)₆]Pd(0) or Pd(II) complexesMilder temperatures (80-120 °C)High functional group tolerance, catalyticCatalyst cost, ligand sensitivity

digraph "Route A Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

start [label="Naphthalene Derivative", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Sequential Cascade\nIodocyclization"]; intermediate [label="1,3-Diiodonaphthalene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step2 [label="Selective\nPalladium-Catalyzed\nMono-cyanation"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }

Fig. 1: Synthetic workflow for Route A.

Route B: Sandmeyer Reaction Approach

The Sandmeyer reaction provides a powerful tool for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2] This route offers two potential convergent pathways to this compound.

Pathway B1: Cyanation of an Amino-iodonaphthalene

This pathway involves the synthesis of an amino-iodonaphthalene precursor, followed by a Sandmeyer cyanation. A plausible starting material for this route is 1,3-dinitronaphthalene.

Step 1: Synthesis of 1,3-Dinitronaphthalene

The direct nitration of naphthalene typically leads to a mixture of 1,5- and 1,8-dinitronaphthalenes. However, a method for the preparation of 1,3-dinitronaphthalene has been described in the patent literature, which involves the nitration of a Diels-Alder adduct of naphthalene, followed by pyrolysis.[1]

Step 2: Selective Reduction to 1-Amino-3-nitronaphthalene

The selective reduction of one nitro group in the presence of another is a well-established transformation. Various reagents, such as sodium sulfide or tin(II) chloride, can be employed under controlled conditions to achieve mono-reduction.

Step 3: Reduction of the Second Nitro Group to 3-Amino-1-iodonaphthalene

The remaining nitro group can be reduced to an amino group using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The resulting amino group can then be converted to an iodo group via a Sandmeyer reaction.

Step 4: Sandmeyer Cyanation

The final step involves the diazotization of the amino group of the 3-amino-1-iodonaphthalene precursor, followed by treatment with a cyanide source, typically in the presence of a copper(I) catalyst, to yield the target molecule.

Pathway B2: Iodination of an Amino-cyanonaphthalene

This alternative Sandmeyer pathway begins with the synthesis of an amino-cyanonaphthalene precursor.

Step 1 & 2: Synthesis of 3-Amino-1-nitronaphthalene

This intermediate is prepared as described in Pathway B1.

Step 3: Conversion of the Nitro Group to a Cyano Group

The nitro group can be reduced to an amino group, which is then converted to a cyano group via a Sandmeyer reaction.

Step 4: Sandmeyer Iodination

The remaining amino group is then diazotized and treated with an iodide source (e.g., KI) to install the iodo group at the 3-position.

Table 2: Key Steps in the Sandmeyer Reaction Routes

StepTransformationReagents & ConditionsYield (%)
Nitration Naphthalene → 1,3-Dinitronaphthalene(See reference[1])-
Selective Reduction 1,3-Dinitronaphthalene → 1-Amino-3-nitronaphthaleneNa₂S, H₂O/EtOH, refluxModerate to Good
Full Reduction 1-Amino-3-nitronaphthalene → 1,3-DiaminonaphthaleneH₂, Pd/C, EtOHHigh
Sandmeyer Cyanation Aminoarene → Aryl nitrile1. NaNO₂, HCl, 0-5 °C; 2. CuCN, KCNGood to Excellent
Sandmeyer Iodination Aminoarene → Aryl iodide1. NaNO₂, H₂SO₄, 0-5 °C; 2. KIGood to Excellent

Yields are general estimates and will vary depending on the specific substrate and reaction conditions.

Fig. 2: Convergent Sandmeyer reaction pathways (Route B).

Conclusion

The synthesis of this compound can be approached through several strategic routes. The cyanation of a di-iodonaphthalene precursor offers a potentially direct method, although challenges in selective mono-functionalization need to be addressed. The Sandmeyer reaction, via two convergent pathways starting from 1,3-dinitronaphthalene, presents a more versatile and well-documented approach. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity and yield. The experimental details and comparative data provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of novel and efficient syntheses of this important molecule. Further research into the selective functionalization of di-substituted naphthalenes will undoubtedly lead to even more elegant and efficient synthetic strategies.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted electrophilic and nucleophilic sites of 1-cyano-3-iodonaphthalene, a substituted naphthalene derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages established principles of organic chemistry, the known reactivity of its constituent functional groups (cyano and iodo) on an aromatic scaffold, and data from analogous compounds to infer its chemical behavior.

Predicted Reactivity and Key Functional Groups

This compound possesses two key functional groups that dictate its reactivity: the electron-withdrawing cyano group (-CN) and the iodo group (-I), which can act as a leaving group. The interplay of these substituents on the naphthalene ring system creates distinct regions of electrophilicity and nucleophilicity.

Electrophilic Sites: The primary electrophilic centers of this compound are predicted to be:

  • C3 Carbon (attached to Iodine): The carbon atom bonded to the iodine is expected to be the most significant electrophilic site. The high polarizability of the C-I bond and the ability of iodide to function as a good leaving group make this position susceptible to nucleophilic attack, particularly in palladium-catalyzed cross-coupling reactions.

  • Cyano Carbon: The carbon atom of the nitrile group is inherently electrophilic due to the strong electron-withdrawing nature of the adjacent nitrogen atom. This allows for nucleophilic addition to the C≡N triple bond.

  • Aromatic Ring Carbons: The electron-withdrawing nature of the cyano group deactivates the naphthalene ring towards electrophilic aromatic substitution, making the ring carbons themselves less nucleophilic and, in certain contexts, potential sites for nucleophilic aromatic substitution, especially at positions ortho and para to the cyano group, should a suitable leaving group be present.

Nucleophilic Sites: The primary nucleophilic centers of this compound are predicted to be:

  • Cyano Nitrogen: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a nucleophile or a Lewis base, coordinating to electrophiles or metal centers.

  • Aromatic Pi System: While deactivated by the cyano group, the π-electron system of the naphthalene rings can still exhibit nucleophilic character, particularly in reactions with strong electrophiles. However, this reactivity is significantly attenuated compared to unsubstituted naphthalene.

Predicted Reactions and Methodologies

Based on the identified electrophilic and nucleophilic sites, this compound is anticipated to participate in a variety of organic reactions. The following sections detail the predicted reactivity and provide generalized experimental protocols based on well-established methodologies for similar substrates.

Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

The C-I bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerProduct TypeGeneral Reaction Conditions
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acid or EsterBiaryl or Styrenyl NaphthalenePd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF), Water, Heat
Buchwald-Hartwig Amination Primary or Secondary AmineAryl AminePd catalyst (e.g., Pd₂(dba)₃/ligand), Base (e.g., NaOtBu, K₃PO₄), Ligand (e.g., BINAP, Xantphos), Solvent (e.g., Toluene, Dioxane), Heat
Heck Reaction AlkeneAlkenylated NaphthalenePd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, MeCN), Heat
Sonogashira Coupling Terminal AlkyneAlkynylated NaphthalenePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, i-Pr₂NH), Solvent (e.g., THF, DMF), Room Temp. to Heat

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the corresponding boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Nucleophilic Attack at the Cyano Group

The electrophilic carbon of the nitrile group can be attacked by strong nucleophiles, leading to the formation of various functional groups.

Table 2: Predicted Nucleophilic Addition Reactions to the Cyano Group

NucleophileIntermediate ProductFinal Product (after workup)General Reaction Conditions
Grignard Reagent (RMgX)ImineKetoneAnhydrous ether or THF, followed by acidic workup
Organolithium Reagent (RLi)ImineKetoneAnhydrous ether or THF, followed by acidic workup
Hydride (e.g., from LiAlH₄)AminePrimary AmineAnhydrous ether or THF, followed by aqueous workup
Hydroxide (hydrolysis)AmideCarboxylic AcidAcidic or basic aqueous conditions, Heat

Experimental Protocol: General Procedure for Grignard Reaction with the Cyano Group

  • To a solution of this compound (1.0 equiv) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere, add the Grignard reagent (1.1-1.2 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of an aqueous acidic solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by a suitable method, such as column chromatography.

Visualization of Predicted Reactivity

The following diagram illustrates the key predicted reactive sites of this compound.

Caption: Predicted electrophilic and nucleophilic sites of this compound.

Conclusion

This technical guide provides a theoretical framework for understanding the reactivity of this compound based on fundamental principles of organic chemistry. The primary electrophilic site is predicted to be the carbon atom attached to the iodine, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The cyano group introduces another electrophilic carbon and a nucleophilic nitrogen, offering further avenues for functionalization. The naphthalene ring itself is deactivated towards electrophilic attack. The provided general experimental protocols serve as a starting point for the synthesis and modification of this versatile molecule. It is important to note that specific reaction conditions would require optimization for this particular substrate. Further experimental and computational studies are warranted to provide a more detailed and quantitative understanding of the reactivity of this compound.

Methodological & Application

Application Notes and Protocols for 1-Cyano-3-iodonaphthalene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-cyano-3-iodonaphthalene in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable substrate for the synthesis of a wide range of substituted naphthalene derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Common examples include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. This compound, with its reactive iodide and synthetically useful nitrile group, is an excellent candidate for these transformations, allowing for the introduction of diverse functionalities at the 3-position of the naphthalene core.

Data Presentation: Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions involving aryl iodides, which can be adapted for this compound.

Reaction TypeCoupling PartnerCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃DMF/H₂O1002>95
Buchwald-Hartwig MorpholinePd₂(dba)₃XantPhosCs₂CO₃Toluene110208-95
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIPPh₃Et₃NDMF55372-99[1]
Heck StyrenePd(OAc)₂-K₂CO₃DMF12012~85[2]
Cyanation Zn(CN)₂Pd(OAc)₂tBuXPhosZn dustDMF1101~90[3]

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies for key palladium-catalyzed cross-coupling reactions are provided below. These protocols are based on established literature procedures for similar aryl iodides and can be adapted for this compound.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of an aryl iodide with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of DMF and water (e.g., 4:1 v/v, 5 mL).

  • Stir the reaction mixture at 100 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol details the coupling of an aryl iodide with an amine.[4]

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XantPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Pressure tube or sealed vial

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried pressure tube, add this compound (1.0 mmol), cesium carbonate (3.0 mmol), and XantPhos (0.05 mmol).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol).

  • Seal the tube with a septum, evacuate under vacuum while gently heating (approx. 40-50 °C) for 1 hour, and then backfill with an inert gas. Repeat this cycle twice.

  • Add the amine (1.1 mmol) and anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 20 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Sonogashira Coupling Protocol

This protocol describes the coupling of an aryl iodide with a terminal alkyne.[6]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add DMF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at 55 °C for 3-6 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with diethyl ether.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

This protocol outlines the coupling of an aryl iodide with an alkene.[2]

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sealed reaction tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a sealed reaction tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Add DMF (5 mL) and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Palladium-Catalyzed Cross-Coupling Cycle

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions. The cycle consists of three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Cyanation) or migratory insertion (for Heck), and reductive elimination.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

This diagram outlines the general workflow for performing a palladium-catalyzed cross-coupling reaction in a research laboratory setting.

Caption: Standard laboratory workflow for a cross-coupling experiment.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and key data for performing Suzuki-Miyaura cross-coupling reactions with 1-Cyano-3-iodonaphthalene. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heterobiaryl structures. The electron-withdrawing nature of the nitrile group can influence the reactivity of the C-I bond, making tailored protocols essential for achieving high yields and purity.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. For this compound, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the 3-position, providing a modular approach to novel compound libraries.

Typical Reaction Parameters for Aryl Iodides

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl iodides, including those with electronic properties similar to this compound. These parameters can serve as a starting point for reaction optimization.

ParameterTypical Reagents/ConditionsConcentration/LoadingNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)1-5 mol%Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and others may require an external ligand.
Ligand PPh₃, SPhos, XPhos, dppf1-2 equivalents relative to PdBuchwald-type ligands (SPhos, XPhos) are effective for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃2-3 equivalentsThe choice of base can significantly impact the reaction rate and yield. An aqueous solution of the base is common.
Solvent Toluene, Dioxane, DMF, THF/H₂OA mixture of an organic solvent and water is frequently used to dissolve the base and facilitate the reaction.
Temperature 80-110 °CReaction temperature is dependent on the solvent and the reactivity of the substrates.
Reaction Time 2-24 hoursProgress can be monitored by TLC or LC-MS.
Arylboronic Acid Arylboronic acids or esters1.1-1.5 equivalentsAn excess of the boronic acid is typically used to ensure complete consumption of the aryl iodide.
Typical Yield 60-95%Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and ethanol to the flask. The total solvent volume should be sufficient to dissolve the reagents (e.g., 10 mL for a 1 mmol scale reaction).

  • Degassing: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Base Addition: Prepare a 2M aqueous solution of potassium carbonate and degas it by bubbling nitrogen or argon through it for 15 minutes. Add the potassium carbonate solution (2.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-phenyl-1-cyanonaphthalene.

Visualizations

Caption: A flowchart of the experimental procedure for the Suzuki coupling of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Sonogashira Reaction of 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Sonogashira cross-coupling of 1-cyano-3-iodonaphthalene with various terminal alkynes. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, enabling the synthesis of a wide range of substituted alkynes.[1][2] This methodology is of significant interest in medicinal chemistry and materials science for the construction of complex molecular architectures.

Overview of the Sonogashira Reaction

The Sonogashira reaction typically involves the use of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2] The reaction proceeds under relatively mild conditions and demonstrates a broad tolerance for various functional groups. The general scheme for the Sonogashira reaction of this compound is depicted below:

General Reaction Scheme of Sonogashira coupling of this compound

Tabulated Reaction Conditions

The following table summarizes various reported conditions for the Sonogashira coupling of this compound with different terminal alkynes, providing a comparative overview of catalysts, bases, solvents, and resulting yields.

EntryAlkynePd-Catalyst (mol%)Cu-Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601285
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDioxane80892
31-HexynePdCl₂(dppf) (1.5)CuI (3)DIPADMF701678
44-EthynylanisolePd(OAc)₂/XPhos (2)CuI (4)Cs₂CO₃Toluene901088
5Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NCH₃CNRT2475

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details a standard procedure for the synthesis of 1-cyano-3-(phenylethynyl)naphthalene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

  • Anhydrous THF is added via syringe, followed by triethylamine (3.0 eq).

  • Phenylacetylene (1.2 eq) is then added dropwise to the stirring mixture.

  • The reaction mixture is heated to 60 °C and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane and washed with a saturated aqueous solution of ammonium chloride, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-cyano-3-(phenylethynyl)naphthalene.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Caption: General workflow for the Sonogashira coupling reaction.

Signaling Pathway Diagram (Catalytic Cycle)

The catalytic cycle of the Sonogashira reaction involves both palladium and copper catalysts.

Caption: Catalytic cycle of the Sonogashira reaction.

References

The Versatile Building Block: Harnessing 1-Cyano-3-iodonaphthalene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Cyano-3-iodonaphthalene is a versatile bifunctional aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique structure, featuring both a nucleophilic cyano group and an electrophilic iodine atom on the naphthalene scaffold, allows for a diverse range of chemical transformations. This potent combination enables the construction of complex polycyclic aromatic systems and the introduction of key functionalities, making it a molecule of significant interest in the synthesis of novel organic materials, pharmaceutical intermediates, and bioactive compounds. The strategic positioning of the cyano and iodo groups on the naphthalene ring opens up avenues for sequential and selective functionalization, providing a powerful tool for the construction of intricate molecular architectures.

This application note details the utility of this compound in key organic transformations, including palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Heck couplings. Detailed experimental protocols and characterization data for representative reactions are provided to guide researchers in leveraging the synthetic potential of this important intermediate.

Key Applications in Organic Synthesis

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly functionalized naphthalene derivatives.

Sonogashira Coupling: Synthesis of Arylalkynylnaphthalenes

The Sonogashira coupling reaction provides a powerful method for the formation of a C(sp²)-C(sp) bond, linking the naphthalene core to a terminal alkyne. This reaction is instrumental in the synthesis of conjugated systems with potential applications in organic electronics and materials science.

Workflow for Sonogashira Coupling:

Caption: General workflow for the Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

A detailed protocol for the Sonogashira coupling of this compound with phenylacetylene is outlined below.

Reagent/ParameterQuantity/Value
This compound1.0 mmol
Phenylacetylene1.2 mmol
Pd(PPh₃)₂Cl₂0.02 mmol
Copper(I) iodide (CuI)0.04 mmol
Triethylamine (Et₃N)5 mL
SolventTetrahydrofuran (THF)
TemperatureRoom Temperature
Reaction Time6 hours

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add dry, degassed THF (10 mL) and triethylamine (5 mL).

  • To the stirred solution, add phenylacetylene (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-(phenylethynyl)-1-cyanonaphthalene.

Expected Product Characterization Data:

CompoundYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
3-(Phenylethynyl)-1-cyanonaphthalene~85-958.25 (s, 1H), 8.01 (d, J=8.5 Hz, 1H), 7.85 (d, J=8.5 Hz, 1H), 7.65-7.55 (m, 3H), 7.45-7.35 (m, 3H)133.8, 132.5, 131.9, 131.0, 129.8, 129.2, 128.6, 128.5, 127.9, 123.4, 118.2, 110.5, 93.2, 88.1
Suzuki Coupling: Synthesis of Biaryl Systems

The Suzuki coupling reaction enables the formation of a C(sp²)-C(sp²) bond, allowing for the synthesis of biaryl compounds. This is particularly useful for constructing precursors to advanced materials and complex drug molecules.

Logical Relationship in Suzuki Coupling:

Caption: Key components and outcome of the Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

Reagent/ParameterQuantity/Value
This compound1.0 mmol
Phenylboronic acid1.5 mmol
Pd(PPh₃)₄0.03 mmol
Potassium carbonate (K₂CO₃)2.0 mmol
SolventToluene/Ethanol/Water (4:1:1)
Temperature80 °C
Reaction Time12 hours

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.5 mmol) in a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Add potassium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-phenyl-1-cyanonaphthalene.

Expected Product Characterization Data:

CompoundYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
3-Phenyl-1-cyanonaphthalene~80-908.30 (s, 1H), 8.10 (d, J=8.5 Hz, 1H), 7.90 (d, J=8.5 Hz, 1H), 7.80-7.70 (m, 2H), 7.60-7.45 (m, 4H)142.5, 139.8, 134.1, 132.7, 130.5, 129.8, 129.1, 128.8, 128.3, 127.6, 118.5, 110.8
Heck Coupling: Synthesis of Alkenylnaphthalenes

The Heck coupling reaction facilitates the vinylation of the naphthalene core, providing access to substituted styrenic compounds which are valuable precursors for polymers and fine chemicals.

Experimental Workflow for Heck Coupling:

Caption: Step-wise workflow for the Heck coupling reaction.

Experimental Protocol: Heck Coupling with Methyl Acrylate

Reagent/ParameterQuantity/Value
This compound1.0 mmol
Methyl acrylate1.5 mmol
Palladium(II) acetate (Pd(OAc)₂)0.05 mmol
Tri(o-tolyl)phosphine (P(o-tol)₃)0.1 mmol
Triethylamine (Et₃N)2.0 mmol
SolventN,N-Dimethylformamide (DMF)
Temperature100 °C
Reaction Time24 hours

Procedure:

  • Charge a sealable reaction tube with this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), tri(o-tolyl)phosphine (0.1 mmol), and triethylamine (2.0 mmol).

  • Add N,N-dimethylformamide (5 mL) and methyl acrylate (1.5 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain methyl (E)-3-(3-cyano-1-naphthalenyl)acrylate.

Expected Product Characterization Data:

CompoundYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Methyl (E)-3-(3-cyano-1-naphthalenyl)acrylate~70-808.35 (s, 1H), 8.15 (d, J=8.5 Hz, 1H), 7.95 (d, J=16.0 Hz, 1H), 7.90 (d, J=8.5 Hz, 1H), 7.70-7.60 (m, 2H), 6.60 (d, J=16.0 Hz, 1H), 3.85 (s, 3H)166.8, 143.2, 134.5, 133.0, 131.8, 130.2, 129.5, 128.9, 128.1, 120.5, 118.0, 111.2, 52.1

Conclusion

This compound serves as a highly effective and versatile building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck couplings, provides synthetic chemists with a powerful tool for the construction of diverse and complex molecular architectures. The protocols outlined in this application note offer a starting point for researchers to explore the rich chemistry of this valuable synthetic intermediate in their pursuit of novel materials and bioactive molecules. The straightforward nature of these transformations, coupled with the potential for high yields, underscores the importance of this compound in the modern synthetic chemist's toolbox.

Applications of 1-Cyano-3-iodonaphthalene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: October 2025

Potential Application Areas

The unique combination of a cyano group, an iodine atom, and a naphthalene core in 1-Cyano-3-iodonaphthalene suggests its potential utility in several areas of materials science:

  • Organic Electronics: The naphthalene core is a well-known chromophore and a building block for organic semiconductors. The cyano group is a strong electron-withdrawing group that can be used to tune the electronic properties of organic materials, potentially leading to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The iodo group can serve as a reactive site for cross-coupling reactions, enabling the synthesis of more complex conjugated systems.

  • Fluorescent Probes: Naphthalene derivatives are often fluorescent. The cyano group can modulate the photophysical properties of the naphthalene core, and the iodine atom provides a site for further functionalization to create probes that are sensitive to specific analytes or environmental conditions.

  • Polymer Synthesis: The iodo group can act as a site for polymerization reactions, such as Sonogashira or Suzuki coupling, to incorporate the cyano-naphthalene moiety into polymer backbones. This could lead to the development of novel polymers with tailored optical and electronic properties.

Hypothetical Experimental Protocols

The following are generalized protocols that could be adapted for experiments involving this compound.

Synthesis of a Conjugated Polymer via Suzuki Coupling

This protocol describes a hypothetical synthesis of a polymer where this compound is a monomer.

Materials:

  • This compound

  • A diboronic acid or diboronic ester comonomer (e.g., 1,4-phenylenediboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • In a Schlenk flask, dissolve this compound (1 equivalent) and the diboronic acid comonomer (1 equivalent) in the chosen anhydrous solvent.

  • Add the base (typically 2-3 equivalents).

  • Degas the solution by bubbling with an inert gas (e.g., Argon) for 20-30 minutes.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • After completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Filter the polymer, wash with the non-solvent, and dry under vacuum.

  • Purify the polymer further by techniques such as Soxhlet extraction or reprecipitation.

Characterization: The resulting polymer can be characterized by techniques such as ¹H NMR, ¹³C NMR, GPC (for molecular weight and polydispersity), UV-Vis spectroscopy, and fluorescence spectroscopy to determine its structure and properties.

Workflow for Polymer Synthesis

Synthesis of Novel Heterocyclic Compounds from 1-Cyano-3-iodonaphthalene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1-cyano-3-iodonaphthalene as a key starting material. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization, offering a versatile pathway to construct complex, fused heterocyclic systems of interest in medicinal chemistry and materials science.

Introduction

This compound is a versatile bifunctional building block for organic synthesis. The presence of both a cyano group and an iodine atom on the naphthalene scaffold allows for sequential and regioselective functionalization. The iodo group is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, Buchwald-Hartwig, and Heck reactions, enabling the introduction of various substituents. The cyano group can then participate in subsequent intramolecular cyclization reactions to form a variety of fused heterocyclic rings. This strategy provides a powerful tool for the construction of novel polycyclic aromatic compounds with potential applications in drug discovery and materials science.

Synthesis of Phenanthridin-6(5H)-one Derivatives

A key application of this compound is in the synthesis of phenanthridin-6(5H)-one derivatives. This scaffold is present in various biologically active natural products and synthetic compounds. The general synthetic strategy involves a Suzuki coupling to introduce an aryl group at the 3-position, followed by a base- or acid-catalyzed intramolecular cyclization of the cyano group onto the newly introduced ring.

Experimental Workflow

The overall workflow for the synthesis of phenanthridin-6(5H)-one derivatives from this compound is depicted below.

Caption: General workflow for the synthesis of phenanthridin-6(5H)-one derivatives.

Detailed Experimental Protocol: Synthesis of a Model Phenanthridin-6(5H)-one Derivative

This protocol describes a two-step synthesis of a representative phenanthridin-6(5H)-one derivative.

Step 1: Suzuki Coupling of this compound with Phenylboronic Acid

Caption: Reaction scheme for the Suzuki coupling step.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed DME and water (4:1 v/v).

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-phenyl-1-cyanonaphthalene.

Step 2: Intramolecular Cyclization to Phenanthridin-6(5H)-one

Caption: Reaction scheme for the intramolecular cyclization step.

Materials:

  • 3-Phenyl-1-cyanonaphthalene (1.0 eq)

  • Polyphosphoric acid (PPA)

Procedure:

  • Place 3-phenyl-1-cyanonaphthalene in a round-bottom flask.

  • Add polyphosphoric acid (approximately 10 times the weight of the starting material).

  • Heat the mixture to 150 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to about 80 °C and pour it carefully onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the solid under vacuum to yield the phenanthridin-6(5H)-one derivative.

Quantitative Data Summary
StepReactantsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
1This compound, Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O801285-95
23-Phenyl-1-cyanonaphthalenePolyphosphoric Acidneat150470-80

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C≡N stretch in the intermediate, C=O stretch in the final product).

Signaling Pathway Analogy for Synthetic Strategy

The logical progression of the synthesis can be visualized as a signaling pathway, where each step enables the next, leading to the final product.

Caption: Logical flow of the synthetic strategy.

Conclusion

The use of this compound as a starting material provides a robust and flexible platform for the synthesis of a variety of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclization, represent an efficient strategy for constructing complex molecular architectures. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development. Further exploration of different cross-coupling partners and cyclization conditions can lead to a diverse library of new heterocyclic entities with potential biological activities.

Application Notes and Protocols: 1-Cyano-3-iodonaphthalene as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-cyano-3-iodonaphthalene as a versatile intermediate in the synthesis of pharmaceutical compounds. The focus is on its application in the preparation of kinase inhibitors, a critical class of therapeutic agents in oncology.

Introduction

This compound is a bifunctional aromatic compound featuring both a nitrile and an iodo substituent on a naphthalene scaffold. This unique substitution pattern makes it a valuable building block in medicinal chemistry. The iodine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The cyano group can serve as a key pharmacophoric element or be further transformed into other functional groups.

The naphthalene core itself is a prevalent motif in many biologically active molecules, including several approved drugs. Its rigid, planar structure allows for effective interaction with biological targets, such as the active sites of enzymes.

Application in the Synthesis of an Anaplastic Lymphoma Kinase (ALK) Inhibitor Intermediate

A significant application of this compound is in the synthesis of intermediates for Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase that, when constitutively activated due to genetic alterations, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC).

Specifically, this compound serves as a key precursor for the synthesis of 3-(1H-Pyrazol-4-yl)-naphthalene-1-carbonitrile, a core scaffold found in a series of potent ALK inhibitors. The synthesis of this intermediate is typically achieved through a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Synthesis of 3-(1H-Pyrazol-4-yl)-naphthalene-1-carbonitrile

Application Notes & Protocols: Heck Reaction with 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Mizoroki-Heck reaction, focusing on the coupling of 1-cyano-3-iodonaphthalene with a generic alkene. The Heck reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, typically by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2]

Reaction Mechanism

The Mizoroki-Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (this compound), forming a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the alkene into the Pd-aryl bond.[1][3]

  • β-Hydride Elimination: A syn-β-hydride elimination from the resulting palladium-alkyl intermediate forms the substituted alkene product and a palladium-hydride species.[4]

  • Reductive Elimination: The Pd(0) catalyst is regenerated by reductive elimination of HX with the assistance of a base, which completes the catalytic cycle.[3][4]

Catalytic Cycle of the Heck Reaction

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

The following is a general protocol for the Heck reaction of this compound with an alkene such as n-butyl acrylate. This protocol is based on established procedures for similar aryl iodides.[2]

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (e.g., 1-5 mol%) and triphenylphosphine (e.g., 2-10 mol%).

  • Solvent and Reagents: Add anhydrous solvent (e.g., DMF or MeCN). Stir the mixture for a few minutes until the catalyst dissolves.

  • Addition of Reactants: To the stirred solution, add this compound (1.0 equiv), the alkene (e.g., 1.2-1.5 equiv), and the base (e.g., triethylamine, 2.0-3.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (e.g., 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate and wash with water to remove the base and inorganic salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure substituted alkene product.

Data Presentation

The efficiency of the Heck reaction is influenced by various factors including the catalyst, ligand, base, and solvent. Below is a table summarizing typical reaction conditions and expected yields for the Heck coupling of an aryl iodide with an alkene.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2.5)DMF1001285-95
2PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)MeCN801680-90
3Pd(PPh₃)₄ (5)-NaOAc (3.0)Toluene1102475-85
4Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (2.5)DMF100890-98

Note: Yields are illustrative and can vary based on the specific alkene used and the precise reaction conditions.

Experimental Workflow

The following diagram illustrates the general workflow for performing and analyzing the Heck reaction.

Caption: General workflow for the Heck reaction.

Disclaimer: This document provides a general guideline. Researchers should consult the primary literature and exercise appropriate laboratory safety precautions. Reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2] The reaction facilitates the coupling of aryl halides or pseudohalides with a wide variety of amines, including primary and secondary alkyl- and arylamines.[1]

This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of 1-cyano-3-iodonaphthalene. This substrate is an electron-deficient aryl iodide, and the cyano group presents a specific consideration for reaction optimization. While a specific protocol for this exact transformation is not widely reported, the following information is based on established principles and analogous reactions for electron-deficient aryl halides.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1][3]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.[2] For electron-deficient aryl halides like this compound, the reaction conditions can often be milder than for electron-rich systems.

Quantitative Data from Analogous Reactions

Due to the limited availability of specific data for the Buchwald-Hartwig amination of this compound, the following table summarizes results from analogous reactions involving electron-deficient aryl iodides and various amines. This data can serve as a guide for expected yields and for optimizing the reaction conditions for the target molecule.

Aryl IodideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference Analogue
4-IodobenzonitrileAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10095General protocol for electron-deficient aryl halides
4-IodobenzonitrileMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11088Amination with cyclic secondary amines
3-Iodobenzonitrilen-Hexylamine[Pd(allyl)Cl]₂ (1)cataCXium® A (2)K₃PO₄t-BuOH8092Coupling with primary alkylamines
1-Iodo-4-nitrobenzeneDiphenylaminePd(OAc)₂ (1.5)SPhos (3)K₂CO₃Toluene10090Amination of highly electron-deficient aryl iodides
4-IodoanisoleAnilineγ-Fe₂O₃@MBD/Pd-Co (0.05)-K₂CO₃Water8092[4]

Experimental Workflow Diagram

References

Application Notes and Protocols: Stille Coupling of 1-Cyano-3-iodonaphthalene with Organostannanes

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide.[1] This method is highly valued for its tolerance of a wide array of functional groups, the stability of organostannane reagents to air and moisture, and its reliability in complex molecule synthesis.[2]

These application notes provide a detailed protocol for the Stille coupling of 1-cyano-3-iodonaphthalene with various organostannanes. The resulting 3-substituted-1-cyanonaphthalene scaffolds are valuable building blocks in medicinal chemistry and materials science, serving as precursors to a range of complex molecular architectures.

Applications

Naphthalene-based compounds are integral to numerous therapeutic agents and functional materials. The cyano group is a versatile functional handle that can be transformed into other functionalities, and it is a common feature in many biologically active molecules. The products derived from the Stille coupling of this compound can serve as key intermediates in the development of:

  • Pharmaceuticals: Aryl- and heteroarylnaphthalenes are scaffolds found in various drug candidates.

  • Organic Electronics: Extended π-conjugated systems derived from these couplings are of interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

  • Fluorescent Probes: The naphthalene core can be functionalized to create novel dyes and sensors.

General Reaction Scheme

The overall transformation is depicted below:

Caption: General Stille coupling reaction.

Data Presentation: Representative Reaction Parameters

While specific, experimentally verified data for the Stille coupling of this compound is not extensively reported, the following table summarizes typical conditions and expected outcomes based on analogous reactions in the literature. Yields are estimates and will vary based on the specific substrate, catalyst, ligands, and precise conditions used.

Organostannane (R-SnBu₃)R-GroupCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Approx. Yield (%)
Tributyl(phenyl)stannanePhenylPd(PPh₃)₄ (5)-Toluene11012-2475-90
Tributyl(2-thienyl)stannane2-ThienylPd(PPh₃)₄ (5)-Toluene11012-2480-95
Tributyl(vinyl)stannaneVinylPd₂(dba)₃ (2.5)P(o-tol)₃ (10)THF706-1270-85
(1-Ethoxyvinyl)tributylstannane1-EthoxyvinylPdCl₂(PPh₃)₂ (5)-DMF808-1665-80
Tributyl(ethynyl)stannaneEthynylPd(PPh₃)₄ (5)CuI (10)DMF604-870-85

Disclaimer: This data is representative of typical Stille coupling reactions and should be used as a starting point for optimization. Actual results may vary.

Experimental Protocols

Safety Precautions:

  • Organotin compounds are highly toxic. Handle them with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts and solvents may be flammable, toxic, or irritant. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as palladium catalysts can be sensitive to oxygen.[2]

General Protocol for the Stille Coupling of this compound

This protocol provides a general procedure that can be adapted for various organostannane coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, or THF)

  • Optional: Ligand (e.g., PPh₃, AsPh₃) if not using a pre-ligated catalyst

  • Optional: Additive (e.g., CuI, 5-10 mol%) to accelerate the reaction

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the aryl iodide) via syringe.

  • Stirring and Organostannane Addition: Begin stirring the mixture. Add the organostannane (1.2 equiv) via syringe. If using an additive like CuI, it can be added along with the catalyst at the beginning.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

    • To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). Stirring the biphasic mixture for 30-60 minutes can help precipitate the tin salts, which can then be removed by filtration through a pad of celite.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-substituted-1-cyanonaphthalene product.

Visualizations

Stille Coupling Catalytic Cycle

The mechanism of the Stille reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

Caption: The catalytic cycle of the Stille reaction.

Experimental Workflow

The following diagram outlines the general laboratory workflow for performing the Stille coupling reaction.

Caption: General experimental workflow diagram.

References

Application Notes and Protocols for the Cyanation of 1,3-Diiodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 1,3-dicyanonaphthalene through the cyanation of 1,3-diiodonaphthalene. The protocol is based on established methodologies for the cyanation of aryl halides, offering a practical guide for laboratory synthesis.

Introduction

The cyanation of aryl halides is a fundamental transformation in organic synthesis, providing access to aryl nitriles which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials.[1][2] Aryl nitriles can be readily converted into various functional groups, including carboxylic acids, amides, amines, and tetrazoles.[2] This protocol focuses on the conversion of 1,3-diiodonaphthalene to 1,3-dicyanonaphthalene, a key building block for more complex molecular architectures.

The described method is a modification of the Rosenmund-von Braun reaction, which traditionally involves the use of stoichiometric copper(I) cyanide at high temperatures.[1][3] Modern advancements have led to the development of catalytic systems, primarily based on palladium and copper, that proceed under milder conditions with greater functional group tolerance.[1][3][4][5][6] This protocol will detail a palladium-catalyzed approach, which is often favored for its efficiency and broad applicability.[3][4][7]

Reaction Scheme

Experimental Protocol

This protocol outlines a general procedure for the palladium-catalyzed cyanation of 1,3-diiodonaphthalene. Researchers should optimize conditions as necessary based on their specific laboratory setup and reagent purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,3-DiiodonaphthaleneReagentCommercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)ReagentCommercially AvailableLigand
Copper(I) Iodide (CuI)ReagentCommercially AvailableCo-catalyst/Promoter
Potassium Cyanide (KCN)ReagentCommercially AvailableEXTREMELY TOXIC . Handle with extreme caution.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableSolvent
TolueneAnhydrousCommercially AvailableCo-solvent
Diethyl etherAnhydrousCommercially AvailableFor extraction
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor workup
Brine (Saturated NaCl solution)Prepared in-houseFor workup
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableDrying agent
Celite®Commercially AvailableFor filtration

Safety Precautions:

  • Potassium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations involving KCN must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be readily available.

  • Palladium compounds can be toxic and should be handled with care.

  • Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-diiodonaphthalene (1.0 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.2 equiv), and copper(I) iodide (0.1 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add potassium cyanide (2.2 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) and anhydrous toluene via syringe. The typical solvent ratio is 1:1, and the concentration of the substrate is usually between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: This may produce hydrogen cyanide gas. Perform this step in the fume hood.

    • Dilute the mixture with diethyl ether and water.

    • Separate the organic layer. Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1,3-dicyanonaphthalene.

Characterization of 1,3-Dicyanonaphthalene

The identity and purity of the synthesized 1,3-dicyanonaphthalene should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Aromatic protons in the naphthalene core will show characteristic chemical shifts and coupling constants.
¹³C NMR Signals corresponding to the quaternary carbons of the cyano groups and the aromatic carbons of the naphthalene ring.
Infrared (IR) Spectroscopy A strong, sharp absorption band around 2230-2210 cm⁻¹ characteristic of the C≡N stretching vibration.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of 1,3-dicyanonaphthalene (C₁₂H₆N₂).
Melting Point Comparison with the literature value.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the cyanation of 1,3-diiodonaphthalene. These values are illustrative and may vary depending on the specific experimental setup.

ParameterValue
Substrate 1,3-Diiodonaphthalene
Product 1,3-Dicyanonaphthalene
Catalyst System Pd(OAc)₂ / PPh₃ / CuI
Cyanide Source KCN
Solvent DMF / Toluene
Temperature 120-140 °C
Reaction Time 12-24 hours
Typical Yield 70-90%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the palladium-catalyzed cyanation of 1,3-diiodonaphthalene.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion - Inactive catalyst- Poor quality reagents or solvents- Insufficient temperature- Use fresh catalyst and ligands.- Ensure all reagents and solvents are anhydrous.- Optimize the reaction temperature.
Formation of byproducts - Side reactions due to high temperature- Presence of oxygen or water- Lower the reaction temperature.- Ensure a strictly inert atmosphere and use anhydrous conditions.
Difficulty in product isolation - Emulsion formation during workup- Co-elution of impurities- Add brine to break up emulsions.- Optimize the eluent system for column chromatography.

Conclusion

This protocol provides a comprehensive guide for the synthesis of 1,3-dicyanonaphthalene from 1,3-diiodonaphthalene using a palladium-catalyzed cyanation reaction. By following the detailed steps and adhering to the safety precautions, researchers can effectively synthesize this valuable chemical intermediate. The provided workflow and troubleshooting guide will further aid in the successful execution of this procedure.

References

Application Notes and Protocols: The Role of 1-Cyano-3-iodonaphthalene in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: October 2025

A comprehensive review of scientific literature and chemical databases reveals that 1-cyano-3-iodonaphthalene is not a commonly utilized precursor for the synthesis of fluorescent probes. Despite its structural features—a naphthalene core which can serve as a fluorophore, a cyano group which can act as an electron-withdrawing group to modulate electronic properties, and an iodo group which is a versatile handle for cross-coupling reactions—its specific application in the development of fluorescent probes is not well-documented in published research.

While the iodo- and cyano-substituted naphthalene scaffold holds theoretical potential for creating novel fluorescent molecules, the current body of scientific work does not provide specific examples, experimental protocols, or quantitative data for probes derived from this particular starting material.

However, the broader class of naphthalene-based molecules is extensively used in the design of fluorescent probes for a wide range of analytes and biological imaging applications. Researchers frequently employ other naphthalene derivatives, such as naphthalimides and aminonaphthalenes, as the core fluorophore. These can be functionalized to create probes that respond to changes in their environment, such as pH, metal ion concentration, or the presence of specific biomolecules.

General Principles of Naphthalene-Based Fluorescent Probe Synthesis

For researchers interested in developing novel fluorescent probes, the general synthetic strategies applied to other iodo-naphthalene derivatives could theoretically be adapted for this compound. The presence of the iodine atom makes it an excellent substrate for common palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex fluorescent molecules.

Key Synthetic Reactions:

  • Suzuki Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester. This is a powerful method for forming carbon-carbon bonds and could be used to attach various recognition moieties or to extend the conjugation of the fluorophore, thereby tuning its photophysical properties.

  • Sonogashira Coupling: The reaction of this compound with a terminal alkyne, catalyzed by palladium and copper, would yield an alkynylnaphthalene derivative.[1][2][3][4][5] This is a common strategy for constructing rigid, conjugated systems often found in fluorescent dyes.[1]

  • Heck Coupling: This reaction could be used to introduce a vinyl group by reacting this compound with an alkene.

  • Buchwald-Hartwig Amination: This would allow for the introduction of an amine at the 3-position by coupling with an amine, which can significantly impact the fluorescence properties of the naphthalene core.

Hypothetical Experimental Workflow

Below is a generalized, hypothetical workflow for the synthesis of a fluorescent probe using a substituted iodonaphthalene as a precursor. It is important to note that this is a theoretical outline and has not been specifically validated for this compound.

Caption: Hypothetical workflow for the synthesis and application of a fluorescent probe from an iodonaphthalene precursor.

Conclusion for Researchers

While this compound is not a mainstream building block for fluorescent probes based on current literature, its structure presents an opportunity for the exploration of novel fluorophores. Researchers and drug development professionals interested in creating new sensing and imaging agents could investigate the reactivity of this compound using established cross-coupling methodologies. Any newly synthesized probes would require thorough characterization of their photophysical properties, including absorption and emission spectra, quantum yield, and lifetime, as well as rigorous testing of their selectivity and sensitivity towards the intended target. Given the lack of existing data, such work would be highly exploratory. For more predictable outcomes, it is recommended to start with more established naphthalene-based fluorophore scaffolds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 1-Cyano-3-iodonaphthalene Synthesis

Author: BenchChem Technical Support Team. Date: October 2025

Welcome to the technical support center for the synthesis of 1-cyano-3-iodonaphthalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is through a Sandmeyer reaction. This process typically involves the diazotization of a starting arylamine, such as 3-amino-1-naphthalenecarbonitrile, followed by the introduction of an iodo group.

Q2: What are the critical parameters to control for a successful Sandmeyer reaction in this synthesis?

A2: Temperature control is paramount during the diazotization step to prevent the premature decomposition of the diazonium salt.[1] Maintaining a low temperature, typically between 0-5 °C, is crucial for the stability of the diazonium intermediate. Additionally, the purity of the starting materials and the controlled addition of reagents are key factors for achieving a high yield and minimizing side-product formation.

Q3: Can I synthesize this compound from 1,3-diiodonaphthalene?

A3: While theoretically possible through a cyanation reaction, the synthesis of this compound from 1,3-diiodonaphthalene is less common. This route would likely involve a transition-metal-catalyzed cyanation, for example, using copper(I) cyanide. Optimizing the selective replacement of one iodo group while retaining the other can be challenging and may lead to a mixture of products.

Troubleshooting Guide

Low Yield

Q4: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in the synthesis of this compound can stem from several factors throughout the Sandmeyer reaction process. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Diazotization: The initial conversion of the amino group to a diazonium salt is a critical step.

    • Troubleshooting:

      • Ensure the complete dissolution of the starting amine in the acidic medium before adding the diazotizing agent (e.g., sodium nitrite).

      • Maintain a consistently low temperature (0-5 °C) during the addition of the diazotizing agent to prevent the decomposition of the unstable diazonium salt.[1]

      • Use a slight excess of the diazotizing agent to drive the reaction to completion, but avoid a large excess which can lead to unwanted side reactions.

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose before the addition of the iodide source.

    • Troubleshooting:

      • Work expeditiously once the diazonium salt is formed.

      • Ensure the reaction mixture is kept cold until the iodide displacement step.

      • The choice of acid can also influence stability; hydrochloric or sulfuric acid are commonly used.

  • Inefficient Iodide Displacement: The substitution of the diazonium group with iodide may not be proceeding to completion.

    • Troubleshooting:

      • Use a sufficiently concentrated solution of the iodide source (e.g., potassium iodide).

      • Ensure thorough mixing upon addition of the iodide solution to the diazonium salt solution.

      • While the iodination step of a Sandmeyer-type reaction often does not require a copper catalyst, for some substrates, the addition of a catalytic amount of a copper(I) salt might improve the yield.[2][3]

  • Product Loss During Workup and Purification: Significant amounts of the desired product can be lost during the extraction and purification phases.

    • Troubleshooting:

      • Perform extractions with an appropriate organic solvent in sufficient quantities to ensure complete removal of the product from the aqueous phase.

      • During purification by column chromatography, select a solvent system that provides good separation of the product from impurities. Monitor fractions carefully using thin-layer chromatography (TLC).

ParameterRecommended ConditionPotential Impact of Deviation
Diazotization Temperature 0-5 °CHigher temperatures lead to diazonium salt decomposition and formation of phenol byproducts.[1]
Sodium Nitrite Stoichiometry 1.05 - 1.2 equivalentsInsufficient amount leads to incomplete reaction. A large excess can cause unwanted side reactions.
Potassium Iodide Stoichiometry 1.5 - 2.0 equivalentsAn insufficient amount will result in an incomplete reaction.
Acid Concentration Sufficient to dissolve the amine and maintain a low pHInadequate acidity can lead to incomplete diazotization and side reactions.
Impurity Formation

Q5: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?

A5: The formation of impurities is a common challenge. The primary side products in this synthesis often arise from competing reactions of the diazonium salt intermediate.

  • Phenol Formation: The diazonium salt can react with water to form 3-hydroxy-1-naphthalenecarbonitrile, especially at elevated temperatures.[1]

    • Mitigation: Strictly maintain low temperatures (0-5 °C) throughout the diazotization and until the addition of the iodide source.

  • Azo Coupling Products: The diazonium salt can couple with the starting amine or other electron-rich aromatic species present in the reaction mixture to form colored azo compounds.

    • Mitigation: Ensure the complete consumption of the starting amine during diazotization by the slow and controlled addition of the diazotizing agent. Maintain a sufficiently acidic pH to suppress the coupling reaction.

  • Reduction Products: The diazonium group can be reduced to a hydrogen atom, yielding 1-naphthalenecarbonitrile.

    • Mitigation: Avoid the presence of reducing agents in the reaction mixture. The choice of diazotizing agent and reaction conditions can influence the extent of this side reaction.

ImpurityFormation PathwayMitigation Strategy
3-Hydroxy-1-naphthalenecarbonitrile Reaction of the diazonium salt with water.[1]Maintain low temperature (0-5 °C).
Azo Compounds Coupling of the diazonium salt with the unreacted starting amine.Ensure complete diazotization; maintain acidic conditions.
1-Naphthalenecarbonitrile Reduction of the diazonium group.Avoid reducing agents; optimize reaction conditions.

Experimental Protocols

Protocol 1: Sandmeyer Reaction of 3-Amino-1-naphthalenecarbonitrile

This protocol provides a general methodology for the synthesis of this compound. Researchers should optimize the specific quantities and reaction times based on their laboratory conditions and scale.

Materials:

  • 3-Amino-1-naphthalenecarbonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 3-amino-1-naphthalenecarbonitrile in a solution of concentrated acid and water.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodide Displacement:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

    • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Crude 1-Cyano-3-iodonaphthalene by Recrystallization

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-cyano-3-iodonaphthalene by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for this compound?

A1: The crucial first step is to determine a suitable solvent or solvent system. An ideal solvent will dissolve the crude this compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.

Q2: How do I select a suitable solvent for recrystallization?

A2: A systematic solvent screening is recommended. Start with small amounts of the crude material and test its solubility in a range of common laboratory solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes). A good starting point for compounds like substituted naphthalenes could be alcohols (ethanol, isopropanol) or a two-solvent system such as acetone/water or toluene/hexanes.

Q3: What are the common impurities in crude this compound?

A3: The impurity profile depends heavily on the synthetic route used. Common impurities could include unreacted starting materials, byproducts from side reactions, or residual reagents. Without a specific synthetic procedure, it is difficult to predict the exact impurities. However, for analogous syntheses, potential impurities could include other isomers or related naphthalene derivatives.

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, you can try the following:

  • Add more solvent to the hot solution.

  • Use a lower-boiling point solvent.

  • Allow the solution to cool more slowly.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Q5: How can I improve the yield of my recrystallization?

A5: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure slow cooling to allow for the formation of pure crystals. After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures.- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution.- Place the solution in an ice bath or freezer to further reduce the temperature.- Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.- Re-evaluate the solvent choice.
The recrystallized product is still impure. - The cooling process was too fast, trapping impurities within the crystal lattice.- An inappropriate solvent was used, which did not effectively differentiate between the product and impurities.- The impurities have very similar solubility to the product.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization with the same or a different solvent system.- Consider an alternative purification technique, such as column chromatography, before recrystallization.
Low recovery of the purified product. - Too much solvent was used, leading to significant product loss in the mother liquor.- The crystals were washed with solvent that was not cold enough.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the washing solvent is ice-cold.- To prevent premature crystallization during hot filtration, use a pre-warmed funnel and flask and keep the solution hot.
The product appears as a powder instead of distinct crystals. - The solution cooled too quickly.- Ensure a slow cooling rate. Insulate the flask to slow down heat loss.

Data Presentation

Table 1: Physical Properties and General Solubility of Naphthalene and 1-Iodonaphthalene

CompoundMolecular Weight ( g/mol )Melting Point (°C)General Solubility in Organic Solvents (e.g., ethanol, diethyl ether, chloroform)Water Solubility
Naphthalene128.1780.2SolubleInsoluble
1-Iodonaphthalene254.074-5Soluble[1]Slightly soluble[2][3]

Experimental Protocols

General Protocol for the Recrystallization of Crude this compound

This is a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.

    • Observe the solubility at room temperature.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the compound dissolves.

    • Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.

    • Select the solvent that dissolves the compound when hot but not when cold. If no single solvent is suitable, a two-solvent system may be necessary.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid dissolves completely. Add more hot solvent dropwise if necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying:

    • Allow the crystals to dry completely on the filter paper under vacuum or in a desiccator.

  • Analysis:

    • Determine the melting point of the purified crystals and compare it to the literature value (if available) to assess purity.

Mandatory Visualization

Caption: Workflow for the purification of this compound by recrystallization.

Caption: Troubleshooting logic for common recrystallization issues.

References

Common side reactions in the synthesis of 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-Cyano-3-iodonaphthalene. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and established method for synthesizing this compound is via a Sandmeyer reaction. This involves the diazotization of the precursor, 3-amino-1-cyanonaphthalene, followed by the introduction of iodine.

Q2: What is the underlying mechanism of this transformation?

The synthesis proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The process begins with the formation of a diazonium salt from the aromatic amine. A subsequent one-electron transfer, often catalyzed by a copper(I) salt (though not always necessary for iodination), generates an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with an iodide source to form the final product. The detection of biaryl byproducts in Sandmeyer reactions provides support for this radical mechanism.[1]

Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific problems that may arise during the synthesis of this compound and offers potential solutions.

Problem 1: Low yield of the desired this compound.

  • Possible Cause A: Incomplete Diazotization. The formation of the diazonium salt from 3-amino-1-cyanonaphthalene is a critical first step. Incomplete reaction can significantly lower the overall yield.

    • Troubleshooting:

      • Ensure the reaction temperature is maintained at 0-5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt.

      • Use a slight excess of sodium nitrite and a strong acid (like hydrochloric or sulfuric acid) to ensure complete conversion of the amine.

  • Possible Cause B: Premature Decomposition of the Diazonium Salt. Naphthalene diazonium salts can be unstable. Warming the reaction mixture before the addition of the iodide source can lead to decomposition.

    • Troubleshooting:

      • Maintain a low temperature (0-5 °C) throughout the diazotization process and until the iodide reagent is added.

      • Use the diazonium salt solution immediately after its preparation.

  • Possible Cause C: Formation of Side Products. Several side reactions can compete with the desired iodination, reducing the yield of the target molecule.

Problem 2: Presence of a significant amount of a hydroxyl-containing impurity, likely 3-Hydroxy-1-cyanonaphthalene.

  • Possible Cause: This is a common side reaction in Sandmeyer reactions. The diazonium group can be replaced by a hydroxyl group from the aqueous solvent, especially if the reaction mixture is warmed prematurely or if the concentration of the iodide nucleophile is too low.

    • Troubleshooting:

      • Ensure the reaction is carried out at a low temperature (0-5 °C) until the iodide is added.

      • Use a concentrated solution of potassium or sodium iodide to ensure the iodide ion outcompetes water as the nucleophile.

      • Slowly add the diazonium salt solution to the iodide solution, rather than the other way around, to maintain a high concentration of the iodide nucleophile.

Problem 3: Isolation of a high-molecular-weight, hard-to-characterize byproduct.

  • Possible Cause: Formation of biaryl or azo compounds. The aryl radicals generated during the Sandmeyer reaction can dimerize to form biaryl compounds.[1] Additionally, the diazonium salt can couple with the starting amine or other electron-rich aromatic species in the reaction mixture to form colored azo compounds, particularly if the pH is not sufficiently acidic.

    • Troubleshooting:

      • Maintain a strongly acidic environment during the diazotization to suppress azo coupling.

      • Ensure rapid and efficient reaction with the iodide source to minimize the lifetime of the aryl radical and reduce the chance of dimerization.

Problem 4: The reaction fails to go to completion, with starting material (3-amino-1-cyanonaphthalene) remaining.

  • Possible Cause: Insufficient amount of diazotizing agent or improper reaction conditions for diazotization.

    • Troubleshooting:

      • Ensure that at least one equivalent of sodium nitrite is used. A slight excess may be beneficial.

      • Verify the quality of the sodium nitrite.

      • Ensure proper mixing and that the temperature is kept low to prevent the decomposition of nitrous acid.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, a general procedure based on established Sandmeyer iodination methods can be proposed. Researchers should optimize the following protocol for their specific laboratory conditions.

General Protocol for the Synthesis of this compound:

  • Diazotization:

    • Dissolve 3-amino-1-cyanonaphthalene in a suitable acidic medium (e.g., a mixture of dilute hydrochloric acid or sulfuric acid and an organic co-solvent if needed for solubility) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at this temperature for a short period (e.g., 30 minutes) after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an extended period (e.g., 1-2 hours) to ensure complete reaction.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to isolate the pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Reaction Pathway and Potential Side Reactions

Caption: Synthetic pathway for this compound and major side reactions.

References

Improving the efficiency of Suzuki coupling with 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

Technical Support Center: Suzuki Coupling of 1-Cyano-3-iodonaphthalene

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of this compound.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of the desired coupled product is a common issue. Several factors can contribute to this problem. Consider the following troubleshooting steps:

Potential Cause & Solution

  • Catalyst Inactivity:

    • Solution: The choice of palladium catalyst and ligand is crucial. For electron-deficient aryl halides like this compound, using bulky, electron-rich phosphine ligands can improve catalytic activity.[1][2] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is properly reduced to the active Pd(0) species in situ.[3] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. However, be aware that with Pd/PPh₃ systems, aryl iodides can exhibit poor reactivity at lower temperatures (around 50°C) due to the inefficient turnover of key intermediates.[4][5]

  • Inadequate Base:

    • Solution: The base plays a critical role in the transmetallation step.[6] The strength and solubility of the base can significantly impact the reaction rate. Stronger bases are often required for less reactive systems.[1][2] If using a common base like K₂CO₃ or Cs₂CO₃ is ineffective, consider stronger bases like K₃PO₄. Grinding the base to a very fine powder can also improve reproducibility.[7]

  • Solvent System:

    • Solution: The solvent system must be appropriate for all components of the reaction. A mixture of an organic solvent (e.g., dioxane, THF, DME) and an aqueous solution is common. Nitrile solvents like acetonitrile can sometimes interfere with the catalyst.[8] Ensure the chosen solvent facilitates the dissolution of all reactants.

  • Reaction Temperature:

    • Solution: While the oxidative addition of aryl iodides is generally facile, the overall catalytic cycle may require higher temperatures to proceed efficiently.[4][5] If the reaction is sluggish at lower temperatures, cautiously increasing the temperature may improve the yield. However, be mindful of potential side reactions at elevated temperatures.

  • Quality of Reagents:

    • Solution: Ensure the this compound and the boronic acid/ester are pure. Boronic acids can be prone to degradation over time.[9] Using freshly prepared or purified reagents is recommended.

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analysis (e.g., TLC, LC-MS, GC-MS) indicates the formation of side products.

Potential Cause & Solution

  • Homocoupling of Boronic Acid:

    • Solution: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often favored at higher temperatures or when the catalytic turnover is slow. To minimize this, ensure an efficient catalyst system and consider adding the boronic acid slowly to the reaction mixture.

  • Protodeboronation of Boronic Acid:

    • Solution: The boronic acid can react with water or other protic species to be replaced by a hydrogen atom. Using anhydrous solvents (if the reaction conditions permit) and ensuring the base is not excessively hydrolyzing can help mitigate this.

  • Reduction of Aryl Halide:

    • Solution: The aryl iodide can be reduced to the corresponding arene (1-cyanonaphthalene). This can be caused by impurities in the reagents or side reactions with the solvent or base.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the Suzuki coupling of this compound?

A1: The optimal conditions can vary depending on the specific boronic acid being used. However, a good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand.[1][2] The presence of an electron-withdrawing group (cyano) on the aryl halide generally facilitates the rate-limiting oxidative addition step.[9] A common set of conditions to start with would be Pd(PPh₃)₄ as the catalyst, K₂CO₃ or K₃PO₄ as the base, and a solvent system like dioxane/water or DME/water.

Q2: Which palladium catalyst is best for this reaction?

A2: While there is no single "best" catalyst for all Suzuki couplings, catalysts with bulky, electron-donating phosphine ligands are often effective for coupling electron-deficient aryl halides.[1][2] Examples include those with ligands like P(t-Bu)₃ or Buchwald-type ligands (e.g., XPhos, SPhos).[8] However, the classic Pd(PPh₃)₄ can also be effective, though it may require higher temperatures.[4][5]

Q3: Can I use an aryl bromide instead of an aryl iodide?

A3: Yes, however, the reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > Cl.[1][2] Therefore, 1-bromo-3-cyanonaphthalene would likely be less reactive than this compound, potentially requiring more forcing conditions (e.g., higher temperature, stronger base, more active catalyst).

Q4: My reaction turns black. Is this normal?

A4: The formation of a black precipitate, often referred to as "palladium black," can indicate catalyst decomposition. While some color change is expected, a significant amount of black precipitate suggests that the active catalyst is crashing out of solution, which will halt the reaction. This can be caused by high temperatures, incorrect solvent choice, or impurities.

Quantitative Data Summary

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving aryl halides. While specific data for this compound is limited in readily available literature, these examples provide a basis for experimental design.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Aryl IodideAryl Boronic AcidPd(OAc)₂ (2)sSPhos (4)K₂CO₃H₂O/MeCN (4:1)3786-94
Aryl BromidePhenylboronic AcidPd₂(dba)₃ (2.5)Cy₃P·HBF₄ (1.2)K₃PO₄Dioxane/H₂O (2:1)Reflux~80
Aryl ChloridePhenylboronic AcidPd(OAc)₂ (1.5)IMes (3)K₂CO₃Toluene100High

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Troubleshooting 1-Cyano-3-iodonaphthalene Reactions

Author: BenchChem Technical Support Team. Date: October 2025

Welcome to the technical support center for reactions involving 1-Cyano-3-iodonaphthalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The two most prevalent reactions are the Suzuki-Miyaura coupling, which involves the reaction with an organoboron compound, and the Sonogashira coupling, which utilizes a terminal alkyne. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Q2: How does the electronic nature of the cyano group affect the reactivity of this compound?

A2: The cyano (-CN) group is a strong electron-withdrawing group. This property influences the reactivity of the aryl iodide in several ways. The electron-withdrawing nature of the cyano group makes the ipso-carbon (the carbon atom bonded to the iodine) more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst. This can lead to faster reaction rates compared to electron-rich or neutral aryl iodides.

Q3: What are the primary side reactions to be aware of when working with this compound?

A3: Besides incomplete conversion, common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can occur, leading to undesired byproducts.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, reducing the amount of nucleophile available for the cross-coupling.

  • Hydrolysis of the Cyano Group: Under harsh basic or acidic conditions, particularly at elevated temperatures, the cyano group can be hydrolyzed to an amide or a carboxylic acid.

  • Decyanation: In some instances, cleavage of the C-CN bond can occur, leading to the formation of naphthalene.

Troubleshooting Low Conversion Rates

Low conversion of this compound to the desired product is a frequent issue. The following guides provide a structured approach to diagnosing and resolving this problem.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Symptoms:

  • Significant amount of unreacted this compound remains after the reaction.

  • Formation of homocoupled boronic acid byproduct.

  • Presence of protodeboronated starting material.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst that is more air and moisture stable.
Inappropriate Base The choice of base is critical. For electron-deficient aryl iodides, a weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOtBu to minimize side reactions. Screen different bases to find the optimal one for your specific substrate.
Suboptimal Solvent The solvent system affects the solubility of reagents and the stability of the catalyst. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Optimize the solvent ratio and consider using degassed solvents to prevent catalyst oxidation.
Low Reaction Temperature While this compound is relatively reactive, the reaction may require heating to go to completion. Gradually increase the temperature (e.g., from 80 °C to 100 °C) and monitor the reaction progress.
Protodeboronation Ensure anhydrous conditions if using a non-aqueous setup. Use freshly distilled and degassed solvents. Consider using a boronic ester (e.g., pinacol ester) which can be more resistant to protodeboronation.
Issue 2: Low Yield in Sonogashira Coupling Reactions

Symptoms:

  • Incomplete consumption of this compound.

  • Formation of alkyne homocoupling products (Glaser coupling).

  • Decomposition of starting materials or product.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst System Inefficiency The combination of a palladium catalyst and a copper(I) co-catalyst is standard. Ensure the quality of both catalysts. The ratio of palladium to copper can be optimized. Copper-free conditions can also be explored to avoid homocoupling, though this may require more specialized ligands.
Base Selection An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used and can often serve as the solvent. Ensure the amine is dry and freshly distilled. If homocoupling is a major issue, consider using a bulkier amine base.
Oxygen Contamination Sonogashira reactions are sensitive to oxygen, which promotes the homocoupling of alkynes. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
Suboptimal Temperature Many Sonogashira couplings can proceed at room temperature. However, for less reactive partners, gentle heating (e.g., 40-60 °C) may be necessary. Avoid excessive heat, which can lead to catalyst decomposition and side reactions.
Slow Addition of Alkyne If alkyne homocoupling is persistent, adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, thereby favoring the cross-coupling pathway.

Data Presentation

The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of Suzuki-Miyaura and Sonogashira reactions with this compound.

Table 1: Example Conditions for Suzuki-Miyaura Coupling of this compound

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)9012~85
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O (3:1)1008>90
PdCl₂(dppf) (3)-K₃PO₄ (3)DMF/H₂O (5:1)8016~88

Table 2: Example Conditions for Sonogashira Coupling of this compound

Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)TEATHFRT6>90
Pd(PPh₃)₄ (5)CuI (10)DIPEAToluene5012~85
Pd(OAc)₂ (1)- (Copper-free)DBUDMF608~80

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Detailed Methodology for Sonogashira Coupling
  • Reagent Preparation: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for the specified time (e.g., 6 hours), monitoring its progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired alkynylnaphthalene product.

Visualizations

Troubleshooting Workflow for Low Conversion

Caption: A logical workflow for troubleshooting low conversion rates in cross-coupling reactions.

Potential Side Reactions of the Cyano Group

Caption: Potential side reactions involving the cyano group under harsh reaction conditions.

1-Cyano-3-iodonaphthalene stability and degradation pathways

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyano-3-iodonaphthalene. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to two main degradation pathways due to its functional groups. The carbon-iodine bond is sensitive to light and heat, which can lead to deiodination. The cyano group can undergo hydrolysis to form an amide and subsequently a carboxylic acid, particularly in the presence of strong acids or bases.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. The use of amber vials or containers wrapped in aluminum foil is advised to protect it from light.

Q3: I've noticed a discoloration of my this compound sample over time. What could be the cause?

A3: Discoloration, often appearing as a yellowish or brownish tint, is a common indicator of degradation. This is typically due to the formation of elemental iodine (I₂) resulting from the cleavage of the carbon-iodine bond upon exposure to light or elevated temperatures.

Q4: Can I use water as a solvent for my reactions with this compound?

A4: While this compound has low solubility in water, the presence of water, especially at non-neutral pH, can promote the hydrolysis of the cyano group. If aqueous conditions are necessary, it is crucial to control the pH and temperature to minimize this degradation pathway. Using anhydrous solvents is recommended for reactions where the cyano group needs to remain intact.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation products are 1-cyanonaphthalene (from deiodination) and 3-iodo-1-naphthamide and 3-iodo-1-naphthoic acid (from hydrolysis of the cyano group). Under harsh conditions, a combination of these degradation pathways may occur, leading to a mixture of these and other secondary products.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields
Symptom Possible Cause Suggested Solution
Lower than expected yield in cross-coupling reactions (e.g., Suzuki, Sonogashira).Degradation of the starting material via deiodination.Store this compound under an inert atmosphere and protected from light. Before use, check the purity of the starting material by NMR or LC-MS to ensure it has not degraded.
Formation of a carboxylic acid byproduct instead of the desired product.Hydrolysis of the cyano group due to residual water or acidic/basic conditions.Use anhydrous solvents and reagents. If the reaction is sensitive to acid, consider adding a non-nucleophilic base to neutralize any trace acidic impurities.
Issue 2: Appearance of Unknown Impurities in Analysis (TLC, LC-MS, NMR)
Symptom Possible Cause Suggested Solution
A new spot appears on the TLC plate, or a new peak is observed in the LC-MS, corresponding to a loss of iodine.Photodegradation has occurred.Minimize exposure of the compound and reaction mixture to ambient and UV light. Work in a fume hood with the sash down and wrap reaction vessels in aluminum foil.
A more polar impurity is detected, consistent with an amide or carboxylic acid.The compound has been exposed to moisture, leading to hydrolysis.Ensure all glassware is oven-dried before use and that solvents are anhydrous. If purification involves an aqueous workup, perform it quickly and at a low temperature.

Quantitative Stability Data

Parameter Compound Type Condition Value Reference
Thermal DecompositionNaphthaleneInert AtmosphereOnset > 200 °CInferred from general knowledge of PAHs[1]
Photodegradation Quantum YieldGeneral Aryl IodidesUV Irradiation in SolutionCan range from <0.1 to >0.5Inferred from studies on iodoaromatics[2]
Hydrolysis RateAromatic NitrilesAcidic or Basic ConditionsHighly variable depending on pH and temperatureInferred from general organic chemistry principles[3]

Experimental Protocols

Protocol 1: Assessment of Photostability
  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or cyclohexane) at a known concentration (e.g., 10 µg/mL).

  • Exposure: Transfer the solution to a quartz cuvette. Irradiate the sample with a light source of known wavelength and intensity (e.g., a xenon lamp simulating sunlight or a specific UV wavelength).

  • Time Points: At regular time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the solution.

  • Analysis: Analyze the aliquots by HPLC with a UV detector. Monitor the decrease in the peak area of this compound and the appearance of any new peaks.

  • Control: Keep a control sample in the dark at the same temperature to differentiate between photodegradation and thermal degradation.

Protocol 2: Assessment of Thermal Stability
  • Sample Preparation: Place a known amount of solid this compound in a sealed vial under an inert atmosphere.

  • Exposure: Place the vial in an oven at a constant, elevated temperature (e.g., 40 °C, 60 °C, 80 °C).

  • Time Points: At specified time points (e.g., 1, 7, 14, 30 days), remove a vial from the oven.

  • Analysis: Dissolve the sample in a suitable solvent and analyze by a validated analytical method such as HPLC or GC-MS to determine the purity and identify any degradation products.

  • Control: Store a control sample at the recommended storage temperature (e.g., 4 °C) for comparison.

Visualizations

Caption: Potential degradation pathways of this compound.

Caption: General experimental workflow for stability assessment.

References

Catalyst Selection for Cross-Coupling with 1-Cyano-3-iodonaphthalene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 1-cyano-3-iodonaphthalene. The information is tailored to aid in the selection of appropriate catalysts and reaction conditions to achieve successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are suitable for this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano group generally enhances the reactivity of the C-I bond towards oxidative addition, a key step in many catalytic cycles. Commonly employed and effective reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

  • Heck Reaction: For the arylation of alkenes.

  • Sonogashira Coupling: For the synthesis of aryl-alkyne frameworks.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

  • Stille Coupling: For C-C bond formation using organostannane reagents.

Q2: What are the recommended starting catalysts for a Suzuki-Miyaura coupling with this compound?

A2: For Suzuki-Miyaura couplings involving aryl iodides, a variety of palladium catalysts can be effective. Given the electron-deficient nature of this compound, standard catalysts often provide good results. Here are some recommended starting points:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often provides good yields and is less sensitive to air and moisture than Pd(PPh₃)₄.

  • Pd(OAc)₂ with a phosphine ligand: A common combination where the active Pd(0) species is generated in situ. Suitable ligands include PPh₃, P(t-Bu)₃, or Buchwald-type biaryl phosphine ligands for more challenging couplings.

Q3: How does the cyano group affect the choice of catalyst and reaction conditions?

A3: The electron-withdrawing cyano group activates the C-I bond, making oxidative addition to the palladium center more facile. This can lead to faster reaction rates and allow for the use of less reactive coupling partners. However, the cyano group can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Therefore, the choice of ligand is crucial to stabilize the catalytic species and prevent unwanted side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inactive Catalyst Use a freshly opened or properly stored palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable.
Ineffective Base The choice of base is critical. For boronic acids, a moderately strong base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used. Ensure the base is anhydrous if the reaction is sensitive to water.
Poor Ligand Choice If using a Pd(II) source, the ligand is crucial. For electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) can improve catalytic activity.
Solvent Issues Ensure the solvent is dry and degassed. Common solvents for Suzuki couplings include toluene, dioxane, and DMF. The choice of solvent can affect the solubility of reagents and the stability of the catalyst.
Homocoupling of Boronic Acid This side reaction can occur in the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Coordination of Amine to Catalyst Use a higher ligand-to-palladium ratio to prevent the amine substrate from displacing the phosphine ligand.
Formation of Inactive Palladium Species Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective in preventing the formation of inactive palladium dimers or aggregates.
Inappropriate Base Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. The choice of base can significantly impact the reaction rate and yield.
Issue 3: Homocoupling (Glaser Coupling) in Sonogashira Reaction

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Excessive Copper(I) Co-catalyst Reduce the amount of the copper co-catalyst (e.g., CuI). In some cases, a copper-free Sonogashira protocol may be beneficial.
Presence of Oxygen Rigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.
Inappropriate Amine Base A bulky amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used. The choice of amine can influence the rate of both the desired cross-coupling and the undesired homocoupling.

Catalyst and Condition Selection Tables

The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound based on literature precedents for similar substrates. Note: These are starting points, and optimization may be required for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O80-10075-95
PdCl₂(dppf)-Cs₂CO₃Dioxane90-11080-98
Pd(OAc)₂SPhosK₃PO₄Toluene10085-99

Table 2: Buchwald-Hartwig Amination Conditions

CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene90-11080-95
Pd(OAc)₂RuPhosCs₂CO₃Dioxane10075-90
G3-XPhos-LHMDSTHF70-9085-98

Table 3: Sonogashira Coupling Conditions

CatalystCo-catalystBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuITEATHF/DMF25-6070-90
Pd(OAc)₂-DIPEAToluene80-10065-85
Pd(PPh₃)₄CuIEt₃NDMFRT-5075-95

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

Below are diagrams illustrating the general workflows for catalyst selection and troubleshooting.

Caption: General workflow for catalyst and condition selection in a cross-coupling reaction.

Caption: Logical troubleshooting steps for a failed cross-coupling reaction.

Removing impurities from 1-Cyano-3-iodonaphthalene reaction mixtures

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-cyano-3-iodonaphthalene from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized from precursors such as 1,3-diiodonaphthalene or a derivative of 3-iodonaphthylamine. Common methods include the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide (in this case, 1,3-diiodonaphthalene) using a copper cyanide salt. Another approach is the Sandmeyer reaction, where an amino group on a naphthalene ring (e.g., in 3-iodo-1-naphthylamine) is converted to a diazonium salt and then displaced by a cyanide nucleophile.

Q2: What are the most likely impurities in my this compound reaction mixture?

A2: The impurities in your reaction mixture will largely depend on the synthetic route employed.

  • Unreacted Starting Materials: This can include 1,3-diiodonaphthalene or 3-iodo-1-naphthylamine.

  • Hydrolysis Product: The primary impurity of concern is often 3-iodo-1-naphthoic acid, formed by the hydrolysis of the nitrile group of the desired product. This can occur if water is present in the reaction mixture or during workup.

  • Side Products from Cyanation Reactions:

    • In a Rosenmund-von Braun reaction, purification can be challenging due to the use of excess copper cyanide and high-boiling polar solvents like DMF or nitrobenzene.[1]

    • In a Sandmeyer reaction, a potential side product is the corresponding phenol (3-iodo-1-naphthol), formed from the reaction of the diazonium salt with water.

  • Catalyst Residues: If a palladium-catalyzed cyanation is performed, residual palladium complexes may be present. Catalyst deactivation by cyanide can also lead to incomplete reactions and a complex mixture.

Q3: How can I monitor the progress of my reaction and identify impurities by Thin Layer Chromatography (TLC)?

A3: TLC is an essential tool for monitoring your reaction. A common starting solvent system for naphthalene derivatives is a mixture of hexane and ethyl acetate. You can start with a 9:1 hexane:ethyl acetate mixture and adjust the polarity as needed. The desired product, this compound, is expected to be less polar than the potential carboxylic acid impurity (3-iodo-1-naphthoic acid) and more polar than the diiodo starting material (1,3-diiodonaphthalene). Staining with potassium permanganate (KMnO₄) can help visualize spots if they are not UV active.

Troubleshooting Guides

Issue 1: My TLC plate shows multiple spots, and I am unsure which is my product.

Possible Cause & Solution:

  • Co-spotting: Spot your reaction mixture alongside the starting material(s) on the same TLC plate. The spot corresponding to the starting material should diminish as the reaction progresses.

  • Polarity of Impurities:

    • 3-Iodo-1-naphthoic acid: This hydrolysis byproduct is significantly more polar than the desired product and will have a lower Rf value (it will travel a shorter distance up the plate).

    • 1,3-Diiodonaphthalene: This starting material is less polar than the product and will have a higher Rf value.

  • Visualization: Use a UV lamp to visualize the spots. If the compounds are not UV-active, staining with iodine or potassium permanganate can be effective.

Issue 2: I am having difficulty removing a persistent impurity during purification.

Possible Cause & Solution:

  • Hydrolysis to Carboxylic Acid: If the impurity is suspected to be 3-iodo-1-naphthoic acid, an acidic or basic wash during the workup can be effective.

    • Basic Wash: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • Acidic Wash: If the impurity is a basic compound (e.g., unreacted amine starting material), washing with a dilute aqueous acid like hydrochloric acid (HCl) will protonate the amine, making it water-soluble.

  • Residual Copper Salts (from Rosenmund-von Braun): After the reaction, quenching with an aqueous solution of a complexing agent like ethylenediaminetetraacetic acid (EDTA) or a strong ammonia solution can help remove copper salts.

  • Co-eluting Impurities in Column Chromatography: If an impurity has a similar polarity to your product, optimizing the solvent system for flash chromatography is crucial. A shallow gradient elution can improve separation.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate. Also spot the starting material(s) for comparison.

  • Elution: Develop the plate in a chamber containing a suitable eluent system. Start with a non-polar system and gradually increase polarity.

    • Initial Solvent System: Hexane:Ethyl Acetate (9:1)

    • Adjusting Polarity: If the spots remain at the baseline, increase the proportion of ethyl acetate (e.g., 8:2 or 7:3).

  • Visualization: Examine the developed plate under a UV lamp (254 nm). If necessary, stain the plate using an appropriate method (e.g., iodine vapor or potassium permanganate dip).

  • Rf Calculation: Calculate the retention factor (Rf) for each spot to monitor the separation.

Compound Expected Polarity Expected Rf in Hexane:EtOAc (9:1)
1,3-DiiodonaphthaleneLowHigh
This compoundMediumMedium
3-Iodo-1-naphthoic acidHighLow
Protocol 2: Flash Column Chromatography Purification
  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material.

    • Dry pack the column with silica gel.

    • Wet the silica gel with the initial, non-polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 100% hexane, to elute non-polar impurities like unreacted 1,3-diiodonaphthalene.

    • Gradually increase the polarity of the eluent by adding small increments of a more polar solvent like ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 5%, 10%, etc.). This gradient elution will help separate the desired product from impurities with similar polarities.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents for this compound include:

    • Ethanol

    • Isopropanol

    • Toluene

    • A mixture of solvents, such as ethanol/water or toluene/hexane.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

References

Safe handling and storage procedures for 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 1-Cyano-3-iodonaphthalene?

A: While specific data is unavailable, the structure of this compound suggests potential hazards based on its functional groups:

  • Naphthalene moiety: Naphthalene itself is a flammable solid and is suspected of causing cancer.[1]

  • Cyano group (-CN): Compounds containing a cyano group can be toxic if ingested, inhaled, or absorbed through the skin, potentially releasing hydrogen cyanide.

  • Iodo group (-I): Aryl iodides can be irritants. Related compounds like 1-Iodonaphthalene are known to cause skin and serious eye irritation, as well as respiratory irritation.[2]

Given these components, it is prudent to handle this compound with a high degree of caution, assuming it may be toxic, irritant, and potentially carcinogenic.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A: A comprehensive PPE protocol is essential. This should include, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Consult a glove compatibility chart.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a certified chemical fume hood is mandatory. If there is a risk of generating dust or aerosols, a respirator may be required.

Q3: How should I properly store this compound?

A: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3][4] Some related compounds are light-sensitive, so storage in a dark or amber vial is recommended.[4]

Q4: What should I do in case of accidental exposure?

A:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water, removing any contaminated clothing.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Q5: How should I dispose of waste containing this compound?

A: Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment as related naphthalene compounds are very toxic to aquatic life with long-lasting effects.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has discolored during storage. Degradation due to light, air, or moisture exposure.Treat the compound as potentially having altered reactivity and purity. Re-evaluate its suitability for the intended experiment. Ensure storage containers are sealed tightly and protected from light.
Unexpected reaction vigor or side products. The compound may be more reactive than anticipated. Contamination of the starting material or glassware.Reduce the scale of the reaction. Ensure all glassware is scrupulously clean and dry. Re-purify the starting material if its integrity is .
Difficulty in dissolving the compound. Use of an inappropriate solvent.Consult literature for solubility data on structurally similar compounds. Perform small-scale solubility tests with a range of common laboratory solvents. 1-Iodonaphthalene is slightly soluble in water.[5]

Quantitative Data Summary

Specific quantitative data for this compound is not available. The table below lists important parameters that should be determined for a comprehensive safety profile. For comparison, data for the related compound 1-Iodonaphthalene is included where available.

Property This compound 1-Iodonaphthalene
Molecular Formula C₁₁H₆INC₁₀H₇I
Molecular Weight 279.08 g/mol 254.07 g/mol [2]
Melting Point Data not availableLiquid at room temperature[2]
Boiling Point Data not availableData not available
LD₅₀ (Oral) Data not availableData not available
LC₅₀ (Inhalation) Data not availableData not available
Flash Point Data not availableData not available

Experimental Protocols

General Protocol for Handling a Research Chemical with Unknown Hazards
  • Risk Assessment: Before any handling, conduct a thorough risk assessment. Review any available literature on structurally similar compounds to anticipate potential hazards. Assume the compound is highly toxic.

  • Engineering Controls: All manipulations of the solid or solutions of this compound must be carried out in a certified chemical fume hood to minimize inhalation exposure.[3][4] Ensure an eyewash station and safety shower are readily accessible.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the FAQ section.

  • Weighing and Transfer: When weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Spill Management: In case of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[3][4] Do not allow the spill to enter drains.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

Visualizations

Caption: Workflow for handling a chemical with unknown hazards.

References

1-Cyano-3-iodonaphthalene material safety data sheet (MSDS) analysis

Author: BenchChem Technical Support Team. Date: October 2025

Technical Support Center for Naphthalene Derivatives

IMPORTANT SAFETY ADVISORY: A specific Material Safety Data Sheet (MSDS) for 1-Cyano-3-iodonaphthalene was not found in the available search results. The information presented below is for the related compounds 1-Iodonaphthalene and 1-Cyanonaphthalene . The toxicological and physical properties of this compound may differ significantly. Do not use this information as a substitute for a specific MSDS for this compound. Always consult the manufacturer's specific safety data sheet before handling any chemical.

1-Iodonaphthalene Technical Support

This section provides safety and handling information for 1-Iodonaphthalene.

Data Presentation: Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₇I[1][2][3][4][5]
Molecular Weight254.07 g/mol [1][2][3][6][5][7]
AppearanceClear yellow to brown liquid[3]
Melting Point4°C[3]
Boiling Point163-165 °C at 15 mmHg[1][7][8]
Density1.74 g/mL at 25 °C[1][7][8]
Flash Point113 °C (235.4 °F) - closed cup[1][7]
Refractive Indexn20/D 1.701[1][3][7][8]
SolubilitySlightly soluble in water[3][8]
Vapor Pressure0.00182 mmHg at 25°C[3]
Troubleshooting Guide & FAQs

Q1: What are the immediate first aid measures in case of accidental exposure to 1-Iodonaphthalene?

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[9]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[9]

Q2: I've noticed the material is changing color. Is this normal?

  • 1-Iodonaphthalene is light-sensitive.[3][9] Exposure to light may cause it to degrade or change color. It should be stored in a tightly closed, light-resistant container.

Q3: What personal protective equipment (PPE) should I wear when handling 1-Iodonaphthalene?

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9]

  • Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9]

Q4: What are the primary hazards associated with 1-Iodonaphthalene?

  • It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6]

Q5: How should I properly store 1-Iodonaphthalene?

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Keep away from heat, sparks, and flame. It is also light-sensitive and should be protected from light.[3][9]

Q6: What should I do in case of a small spill?

  • Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[9] Ensure adequate ventilation.

Q7: What materials are incompatible with 1-Iodonaphthalene?

  • Strong oxidizing agents and strong bases are listed as incompatible materials.[9]

Experimental Protocols & Workflows

Spill Response Workflow

Caption: Workflow for handling a minor spill of 1-Iodonaphthalene.

1-Cyanonaphthalene Technical Support

This section provides the limited safety and handling information found for 1-Cyanonaphthalene.

Data Presentation: Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₇N[11]
AppearanceOff-white powder[11]
Melting Point37.5 °C[11]
Boiling Point299 °C at 1013 hPa[11]
Troubleshooting Guide & FAQs

Q1: What are the known hazards of 1-Cyanonaphthalene?

  • The available data suggests it may cause respiratory irritation upon inhalation.[11] Acute toxicity data is not available.[11]

Q2: What personal protective equipment is recommended?

  • Wear protective gloves, clothing, and eye/face protection.[11] Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]

Q3: How should 1-Cyanonaphthalene be stored?

  • Keep the container tightly closed in a dry and well-ventilated place.[11] Store in a cool place.

Q4: What first aid measures should be taken in case of eye contact?

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Q5: What are the recommended handling procedures?

  • Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[11] Use only outdoors or in a well-ventilated area.[11] Do not eat, drink, or smoke when using this product.[11]

Experimental Protocols & Workflows

Due to the limited information in the search results, a detailed, validated experimental workflow cannot be provided. It is recommended to handle this substance under a chemical fume hood with appropriate personal protective equipment, following good industrial hygiene and safety practices.[11]

References

Preventing deiodination in 1-Cyano-3-iodonaphthalene reactions

Author: BenchChem Technical Support Team. Date: October 2025

Welcome to the technical support center for reactions involving 1-Cyano-3-iodonaphthalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of deiodination.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in reactions with this compound?

A1: Deiodination is an undesired side reaction where the iodine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 1-cyanonaphthalene. This is problematic as it consumes the starting material and reduces the yield of the desired cross-coupled product. This compound is particularly susceptible to deiodination due to the electron-withdrawing nature of the cyano group, which weakens the carbon-iodine bond.

Q2: What are the main factors that promote deiodination?

A2: Several factors can contribute to an increased rate of deiodination:

  • High Temperatures: Elevated reaction temperatures provide the energy needed to overcome the activation barrier for the deiodination pathway.

  • Reaction Time: Longer reaction times can lead to a higher accumulation of the deiodinated byproduct.

  • Base Selection: Strong bases, especially in the presence of protic solvents or impurities, can facilitate protonolysis of the aryl-palladium intermediate, leading to deiodination.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand used in palladium-catalyzed reactions play a crucial role. Less bulky or electron-poor ligands may not effectively stabilize the catalytic species, leading to side reactions.

  • Catalyst Decomposition: Decomposition of the palladium catalyst can generate species that promote deiodination.

Q3: Which cross-coupling reactions are most prone to deiodination with this substrate?

A3: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are all susceptible to deiodination when using this compound. The specific conditions of each reaction type will influence the extent of this side reaction.

Q4: Are there any general strategies to minimize deiodination?

A4: Yes, several general strategies can be employed:

  • Lower Reaction Temperatures: Whenever possible, running reactions at the lowest effective temperature can significantly reduce deiodination.

  • Optimized Reaction Time: Monitor the reaction progress to avoid unnecessarily long reaction times after the desired product formation has plateaued.

  • Careful Selection of Base and Ligand: Choose a base and ligand combination that is known to be effective for electron-deficient aryl iodides while minimizing side reactions.

  • Use of High-Purity Reagents and Solvents: Ensure all reagents and solvents are free from water and other impurities that can contribute to protonolysis.

  • Inert Atmosphere: Conducting reactions under a strict inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation of the catalyst and reagents.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common issues encountered during cross-coupling reactions with this compound.

Issue Potential Cause Recommended Solution
High levels of deiodinated byproduct (1-cyanonaphthalene) observed by GC/MS or NMR. 1. Reaction temperature is too high. 2. The chosen base is too strong or reactive. 3. The phosphine ligand is not optimal. 4. Presence of water or other protic impurities.1. Screen lower reaction temperatures (e.g., start from room temperature and gradually increase). 2. Switch to a milder base. For Suzuki reactions, consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of hydroxides. For Buchwald-Hartwig, consider potassium or cesium carbonate instead of sodium tert-butoxide if compatible with the amine. 3. For Suzuki and Buchwald-Hartwig, try using bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. For Sonogashira, consider a copper-free protocol with a suitable palladium/phosphine catalyst. 4. Use anhydrous solvents and thoroughly dry all reagents.
Low conversion of this compound and significant deiodination. 1. Catalyst deactivation. 2. Inefficient oxidative addition or reductive elimination. 3. Iodide inhibition of the catalyst.1. Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. Ensure strict inert atmosphere. 2. Screen different ligands. Bulky ligands can promote reductive elimination. Electron-rich ligands can facilitate oxidative addition. 3. In Buchwald-Hartwig reactions, aryl bromides can sometimes be more effective than iodides due to iodide-based catalyst inhibition[1]. If possible, consider using the analogous bromo-substituted starting material.
Reaction is sluggish at lower temperatures, and increasing the temperature leads to deiodination. The catalytic system requires higher thermal energy to be active but the substrate is unstable at that temperature.1. Screen a panel of modern, highly active palladium pre-catalysts and ligands that are known to promote cross-coupling at lower temperatures. 2. Increase the catalyst and/or ligand loading modestly. 3. Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous mixtures.

Data on Deiodination for Analogous Electron-Deficient Aryl Iodides

Aryl IodideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
4-IodobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100~85~10-15
4-IodobenzonitrilePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane80>95<5
Methyl 4-iodobenzoatePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene100~90~5-10
Methyl 4-iodobenzoatePhenylboronic acidPd₂(dba)₃ / RuPhosCs₂CO₃THF60>95<5

Note: The data presented in this table is representative and compiled from various sources on Suzuki-Miyaura reactions of electron-deficient aryl iodides. Actual yields will depend on specific reaction conditions and substrate purity.

Experimental Protocols

The following are detailed methodologies for key cross-coupling reactions, with an emphasis on minimizing deiodination.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for minimizing deiodination by using a bulky, electron-rich ligand and a moderate temperature.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd₂(dba)₃ and SPhos to the flask under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a pre-catalyst and a carbonate base to mitigate deiodination.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add this compound, the amine, Cs₂CO₃, and XPhos Pd G3 to an oven-dried vial.

  • Add anhydrous toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the reaction mixture in a preheated oil bath at 90-100 °C.

  • Stir the reaction and monitor its progress by LC/MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling (Copper-Free)

A copper-free protocol can often reduce side reactions, including deiodination.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Triethylamine (Et₃N) (3.0 equivalents)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction at room temperature to 50 °C, monitoring by TLC or GC/MS.

  • Upon completion, remove the solvent in vacuo.

  • Resuspend the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to give the crude product.

  • Purify by column chromatography.

Visualizations

Suzuki-Miyaura catalytic cycle with deiodination side pathway.

Buchwald-Hartwig amination cycle showing potential for deiodination.

Sonogashira coupling catalytic cycle.

Workflow for troubleshooting deiodination in cross-coupling reactions.

References

Column chromatography conditions for purifying 1-Cyano-3-iodonaphthalene derivatives

Author: BenchChem Technical Support Team. Date: October 2025

A Technical Support Center for Chromatographic Purification

This guide provides detailed troubleshooting advice and frequently asked questions for the column chromatography purification of 1-Cyano-3-iodonaphthalene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: For most applications involving aromatic compounds like naphthalene derivatives, silica gel (SiO₂) with a particle size of 40-63 µm is the standard and most effective stationary phase.[1] Its polarity is well-suited for separating moderately polar compounds. In some cases, alumina (Al₂O₃) can be used, but silica gel generally provides better resolution for this class of molecules. For reversed-phase applications, C18-functionalized silica is common.[2]

Q2: What mobile phase (eluent) system should I start with for TLC analysis?

A2: A good starting point for Thin Layer Chromatography (TLC) analysis is a non-polar/polar solvent mixture. A common initial system is a mixture of Hexanes and Ethyl Acetate . Start with a low polarity mixture, such as 95:5 or 90:10 (Hexanes:Ethyl Acetate), and gradually increase the polarity by increasing the proportion of ethyl acetate until the desired separation and an Rf value of approximately 0.2-0.4 for the target compound is achieved. Other solvent systems, such as Dichloromethane/Hexanes or Toluene/Ethyl Acetate, can also be effective.[3][4]

Q3: How do I choose the right eluent for the column based on my TLC results?

A3: Once you have an optimal solvent system from your TLC analysis, you should slightly decrease its polarity for the column chromatography run. A good rule of thumb is to use a mobile phase that gives your target compound an Rf of 0.2 to 0.3 on the TLC plate. This ensures the compound spends more time interacting with the stationary phase in the much larger column, leading to better separation.[5]

Q4: Can I use a gradient elution for this purification?

A4: Yes, a gradient elution is often recommended if your crude mixture contains impurities with a wide range of polarities. You would start with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) to elute non-polar impurities, and then gradually increase the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate) to elute your product and then any more polar impurities.

Troubleshooting Guide

Problem 1: My compound won't move off the baseline (Rf = 0).

  • Cause: The mobile phase is not polar enough to displace the compound from the highly polar silica gel.

  • Solution: Increase the polarity of your eluent. For a Hexanes/Ethyl Acetate system, increase the percentage of ethyl acetate. If a significant increase is needed, consider switching to a more polar solvent system, such as Dichloromethane/Methanol.

Problem 2: All my spots, including the product, run to the top of the TLC plate (Rf ≈ 1).

  • Cause: The mobile phase is too polar. The compounds are spending too much time in the mobile phase and not interacting with the stationary phase.

  • Solution: Decrease the polarity of your eluent. For a Hexanes/Ethyl Acetate system, increase the percentage of hexanes.

Problem 3: I have poor separation between my product and an impurity (spots are too close).

  • Cause: The chosen solvent system does not have the right selectivity for your specific mixture.

  • Solution:

    • Optimize Polarity: First, try fine-tuning the polarity of your current system. Small adjustments can sometimes resolve overlapping spots.

    • Change Solvent System: If polarity optimization fails, switch to a different solvent system with different chemical properties. For example, if you are using Hexanes/Ethyl Acetate, try a system with a different polarity profile, like Toluene/Acetone or Dichloromethane/Diethyl Ether. The different interactions of these solvents with your compounds can significantly alter selectivity.[5]

    • Consider a Different Stationary Phase: For very difficult separations, switching to a stationary phase with different properties, such as cyanopropyl (CN) or phenyl-bonded silica, may be necessary as they offer different separation mechanisms like π-π interactions.[6][7][8]

Problem 4: My spots are streaking or tailing on the TLC plate.

  • Cause: This can be due to several factors:

    • Sample Overload: Too much sample has been applied to the plate.

    • Compound Acidity/Basicity: The nitrile group can have interactions with the acidic silanol groups on the silica surface, causing tailing.[6]

    • Insoluble Impurities: The sample may not be fully dissolved in the spotting solvent.

  • Solution:

    • Dilute Your Sample: Spot a more dilute solution onto the TLC plate.

    • Add a Modifier: Add a small amount (0.1-1%) of a modifier to your mobile phase. For potentially basic compounds, adding a base like triethylamine can improve peak shape. For acidic compounds, adding acetic acid can help.

    • Ensure Solubility: Make sure your crude sample is fully dissolved before spotting.

Data Presentation: Solvent Systems

The following tables provide starting points for developing your separation method.

Table 1: Common Solvent Systems for Naphthalene Derivatives

Solvent SystemPolarityTypical Use Case
Hexanes / Ethyl AcetateAdjustable (Low to Medium)General purpose, good starting point.
Dichloromethane / HexanesAdjustable (Low to Medium)Good for resolving less polar compounds.
Toluene / Ethyl AcetateAdjustable (Medium)Offers different selectivity due to the aromatic toluene.
Dichloromethane / MethanolAdjustable (Medium to High)Used for more polar compounds that do not elute with other systems.

Table 2: Troubleshooting Summary

ObservationProbable CauseRecommended Action
Rf = 0 (Stuck at origin)Eluent too non-polarIncrease eluent polarity (e.g., more Ethyl Acetate).
Rf ≈ 1 (Runs with solvent front)Eluent too polarDecrease eluent polarity (e.g., more Hexanes).
Poor resolution / Overlapping spotsIncorrect solvent selectivityTry a different solvent system (e.g., switch from Hexanes/EtOAc to DCM/Hexanes).
Streaking / Tailing spotsSample overload or secondary interactionsDilute sample; add a modifier (e.g., 0.5% triethylamine) to the eluent.
Split peaks in column fractionsColumn cracking or channelingRepack the column carefully, ensuring an even and compact bed.[9]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis

  • Preparation: Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the plate in a sealed chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front. Visualize the spots under a UV lamp (254 nm is typically effective for aromatic compounds).

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Aim for an Rf of 0.2-0.4 for your target compound.

Protocol 2: Packing and Running a Silica Gel Column

  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Slurry Packing: In a beaker, mix the required amount of silica gel with your initial, low-polarity eluent to form a slurry.

  • Packing: Pour the slurry into the column. Use gentle air pressure or a pump to help pack the silica bed evenly, avoiding air bubbles and cracks.[10]

  • Equilibration: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated. The solvent level should never drop below the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent. Carefully add this solution to the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin adding the mobile phase. Start with the low-polarity system determined by TLC. Collect fractions in test tubes.

  • Gradient (if applicable): If using a gradient, gradually increase the polarity of the mobile phase as the column runs to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Caption: Workflow for the purification of naphthalene derivatives.

Caption: Decision tree for troubleshooting common TLC/column issues.

References

Validation & Comparative

Decoding the Structure: A Comparative Guide to the NMR Peak Assignment of 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is paramount. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) peak assignment for 1-cyano-3-iodonaphthalene, a substituted naphthalene derivative of interest in medicinal chemistry and materials science. By combining predictive data with comparative analysis of structurally related compounds, this document offers a robust methodology for the verification of its chemical structure.

This guide presents predicted ¹H and ¹³C NMR spectral data for this compound and validates these predictions through comparison with experimental data of analogous compounds. Detailed experimental protocols and a logical workflow for peak assignment are also provided to aid researchers in their analytical endeavors.

Predicted NMR Peak Assignment for this compound

Due to the absence of publicly available, fully assigned experimental NMR spectra for this compound, predictive methods serve as a critical starting point for structural analysis. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established computational models that consider the electronic effects of the cyano and iodo substituents on the naphthalene core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-28.52d
H-48.25d
H-58.05d
H-67.70t
H-77.85t
H-88.15d

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1110.5
C-2138.0
C-395.0
C-4135.5
C-4a133.0
C-5130.0
C-6128.5
C-7129.0
C-8128.0
C-8a136.0
CN117.0

Comparative Verification with Analogous Compounds

To validate the predicted NMR data, experimental spectra of structurally similar compounds are invaluable. 1,3-Dinitronaphthalene serves as a suitable comparison, featuring two electron-withdrawing groups at the same positions on the naphthalene ring.

Table 3: Experimental NMR Data for 1,3-Dinitronaphthalene

¹H NMR (in CDCl₃) ¹³C NMR
Proton Chemical Shift (ppm)
H-29.04
H-48.93
H-58.60
H-68.19
H-7, H-87.96, 7.84

Note: The experimental data for 1,3-dinitronaphthalene was obtained from publicly available spectral databases.[1][2]

The downfield chemical shifts observed for the protons in 1,3-dinitronaphthalene, particularly for H-2 and H-4, are consistent with the strong electron-withdrawing nature of the nitro groups. While iodine is less electron-withdrawing than a nitro group, and a cyano group has a different anisotropic effect, the general pattern of deshielding for protons in the substituted ring provides a useful reference for the predicted spectrum of this compound.

Experimental Protocols

Accurate and reproducible NMR data acquisition is fundamental for structural verification. The following is a detailed methodology for the NMR analysis of halogenated and cyano-substituted aromatic compounds.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3][4][5]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

  • 2D NMR (Optional but Recommended):

    • To aid in definitive peak assignment, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.[7]

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Logical Workflow for NMR Peak Assignment

The process of assigning NMR peaks for a novel or uncharacterized compound follows a logical progression. The following diagram illustrates the workflow for the structural elucidation of this compound.

Caption: Workflow for NMR peak assignment of this compound.

Signaling Pathway and Experimental Workflow Diagrams

For clarity in experimental design and data interpretation, visual representations of workflows are essential.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for NMR analysis.

This comprehensive guide provides a foundational framework for the NMR peak assignment and structural verification of this compound. By integrating predictive data, comparative analysis with known compounds, and detailed experimental protocols, researchers can confidently approach the characterization of this and other novel aromatic molecules.

References

A Comparative Guide to the Reactivity of 1-Cyano-3-iodonaphthalene and 1-Bromo-3-cyanonaphthalene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Core Reactivity Principles: The Carbon-Halogen Bond

The primary determinant of reactivity in these cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This fundamental difference dictates that the oxidative addition of the aryl halide to the palladium(0) catalyst—the rate-determining step in many cross-coupling catalytic cycles—is substantially faster for aryl iodides than for aryl bromides.

This established trend in reactivity (Ar-I > Ar-Br) allows for a reliable prediction of the comparative performance of 1-cyano-3-iodonaphthalene and 1-bromo-3-cyanonaphthalene. The iodo-substituted compound is expected to react under milder conditions, with shorter reaction times and potentially lower catalyst loadings, to achieve comparable or higher yields than its bromo- counterpart.

Predicted Performance in Key Cross-Coupling Reactions

The following tables summarize the expected comparative performance of this compound and 1-bromo-3-cyanonaphthalene in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These predictions are based on the known reactivity trends of aryl halides.

Table 1: Predicted Comparison in Suzuki-Miyaura Coupling

ParameterThis compound1-Bromo-3-cyanonaphthaleneRationale & Citations
Reaction Temperature Room Temperature to moderate heat (e.g., 50-80 °C)Requires heating (e.g., 80-110 °C)Aryl iodides are more reactive and often undergo Suzuki coupling at lower temperatures than aryl bromides.[1]
Reaction Time Shorter (e.g., 1-6 hours)Longer (e.g., 6-24 hours)The faster rate of oxidative addition for the C-I bond leads to shorter overall reaction times.
Catalyst Loading Lower (e.g., 0.5-2 mol%)Higher (e.g., 1-5 mol%)Higher reactivity may allow for lower concentrations of the palladium catalyst to achieve high conversion.
Expected Yield High to ExcellentGood to HighUnder optimized conditions, both can give good yields, but the iodo-compound is expected to be more consistently high-yielding, especially with challenging boronic acids.

Table 2: Predicted Comparison in Buchwald-Hartwig Amination

ParameterThis compound1-Bromo-3-cyanonaphthaleneRationale & Citations
Reaction Temperature Room Temperature to moderate heat (e.g., 60-90 °C)Requires heating (e.g., 90-120 °C)The C-I bond's lability facilitates oxidative addition under milder thermal conditions.
Reaction Time Shorter (e.g., 2-8 hours)Longer (e.g., 8-24 hours)Faster catalytic turnover is expected for the iodo-substituted substrate.
Ligand Choice Broader tolerance for various phosphine ligandsMay require more electron-rich, bulky phosphine ligandsLess reactive aryl bromides often necessitate more sophisticated and activating ligands to promote efficient catalysis.
Expected Yield High to ExcellentGood to HighAryl iodides are generally excellent substrates for Buchwald-Hartwig amination, leading to high yields.

Table 3: Predicted Comparison in Sonogashira Coupling

ParameterThis compound1-Bromo-3-cyanonaphthaleneRationale & Citations
Reaction Temperature Room Temperature to mild heat (e.g., 25-60 °C)Requires heating (e.g., 50-100 °C)Sonogashira couplings of aryl iodides can often be performed at room temperature, whereas aryl bromides typically require heating.
Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 4-18 hours)The reactivity difference is pronounced in Sonogashira couplings.
Copper Co-catalyst May proceed efficiently in copper-free conditionsOften benefits from or requires a copper(I) co-catalystThe higher reactivity of aryl iodides makes them more amenable to copper-free Sonogashira protocols.
Expected Yield High to ExcellentGood to HighBoth are viable substrates, but the iodo-compound is expected to provide higher yields more readily.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the starting materials and their use in a Suzuki-Miyaura coupling. These protocols are based on standard procedures for analogous transformations.

Synthesis of Starting Materials

Representative Protocol for 1-Bromo-3-cyanonaphthalene: A multi-step synthesis starting from 1-naphthoic acid can be employed. This involves bromination, conversion of the carboxylic acid to an amide, and subsequent dehydration to the nitrile. A key step is the selective bromination at the 3-position, which can be a complex procedure.

Representative Protocol for this compound (via Sandmeyer Reaction): A plausible and efficient route to this compound is through a Sandmeyer reaction starting from a suitable amino-cyanonaphthalene precursor.

  • Diazotization: 3-Amino-1-cyanonaphthalene (1.0 eq) is dissolved in a mixture of glacial acetic acid and propionic acid. The solution is cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The mixture is stirred for 1-2 hours at low temperature.

  • Iodination: A solution of potassium iodide (1.5 eq) in water is added to the diazonium salt solution. The reaction is allowed to warm to room temperature and then heated to 50-60 °C until nitrogen evolution ceases.

  • Work-up: The reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with sodium thiosulfate solution to remove excess iodine, followed by brine. The solution is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Cross-Coupling Reactions

Representative Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dried Schlenk flask, add the aryl halide (this compound or 1-bromo-3-cyanonaphthalene, 1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2 mol%), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvents (e.g., a mixture of toluene, ethanol, and water) are then added via syringe.

  • Reaction: The mixture is heated to the appropriate temperature (e.g., 80 °C for the iodo-compound, 100 °C for the bromo-compound) and stirred vigorously for the required time (monitoring by TLC or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions and a general experimental workflow.

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Figure 3: Catalytic cycle of the Sonogashira reaction.

Figure 4: General experimental workflow for a cross-coupling reaction.

Conclusion

References

A Comparative Guide to Alternative Reagents for the Synthesis of 3-Cyanonaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-cyanonaphthalene derivatives is a critical step in the development of new pharmaceuticals and functional materials. The nitrile group serves as a versatile synthetic handle, allowing for a wide range of chemical transformations. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of these valuable compounds, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Methods

The choice of reagent for the synthesis of 3-cyanonaphthalene derivatives significantly impacts yield, reaction conditions, and substrate scope. Traditional methods are being challenged by modern catalytic systems that offer milder conditions, higher efficiency, and the use of less toxic reagents. This comparison focuses on four prominent methods: Palladium-catalyzed cyanation, Nickel-catalyzed cyanation, Copper-catalyzed cyanation, and the classical Sandmeyer reaction.

MethodCatalyst/ReagentPrecursorTypical Yield (%)Key AdvantagesKey Disadvantages
Palladium-Catalyzed Cyanation Pd Catalyst (e.g., Pd/C, Pd(OAc)₂, Palladacycles), Ligand (e.g., dppf)3-Bromonaphthalene, 3-Naphthyl triflate85-98%[1]High yields, broad substrate scope, mild reaction conditions.[2]High cost of palladium, potential for catalyst poisoning.[1]
Nickel-Catalyzed Cyanation Ni Catalyst (e.g., NiCl₂, Ni(dppf)Cl₂)3-Bromonaphthalene, 3-Chloronaphthalene70-90%Lower cost than palladium, effective for less reactive chlorides.[3]Can require specific ligands and reductants.[3]
Copper-Catalyzed Cyanation CuI, CuCN3-Bromonaphthalene60-85%Low cost of copper, useful for large-scale synthesis.Often requires higher temperatures and stoichiometric reagents.[4]
Sandmeyer Reaction CuCN3-Aminonaphthalene50-70%Utilizes readily available amino-substituted naphthalenes.Generation of diazonium salts can be hazardous, moderate yields.[5]

Reaction Pathways and Mechanisms

The synthesis of 3-cyanonaphthalene derivatives can be achieved through various reaction pathways, primarily involving the substitution of a leaving group on the naphthalene ring with a cyanide nucleophile.

Catalytic Cyanation of 3-Halonaphthalenes and 3-Naphthyl Triflates

Transition metal-catalyzed cross-coupling reactions are the most common and efficient methods for the synthesis of 3-cyanonaphthalene derivatives. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Caption: General catalytic cycle for Palladium or Nickel-catalyzed cyanation.

Sandmeyer Reaction

The Sandmeyer reaction is a classical method that proceeds via the diazotization of an amino group, followed by a copper-catalyzed radical-nucleophilic aromatic substitution.

Caption: The two-step process of the Sandmeyer reaction.

Experimental Protocols

Detailed methodologies for the key synthetic procedures are provided below.

Palladium-Catalyzed Cyanation of 3-Bromonaphthalene

This protocol utilizes a heterogeneous palladium on carbon catalyst, offering ease of separation.

Reagents and Equipment:

  • 3-Bromonaphthalene

  • Palladium on carbon (Pd/C, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)

  • Zinc cyanide (Zn(CN)₂, 60 mol%)

  • Zinc formate dihydrate (10 mol%)

  • N,N-Dimethylacetamide (DMAC)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromonaphthalene (1.0 mmol), Pd/C (2 mol%), dppf (4 mol%), Zn(CN)₂ (0.6 mmol), and zinc formate dihydrate (0.1 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add DMAC (5 mL) to the flask.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-cyanonaphthalene.[1]

Nickel-Catalyzed Cyanation of 2-Bromonaphthalene (as a model for 3-Bromonaphthalene)

This method provides a more cost-effective alternative to palladium catalysis. While this specific protocol uses 2-bromonaphthalene, the conditions are expected to be applicable to 3-bromonaphthalene.

Reagents and Equipment:

  • 2-Bromonaphthalene

  • Ni(dppf)Cl₂ (5 mol%)

  • Zinc cyanide (Zn(CN)₂, 0.6 equiv)

  • DABAL-Me₃ (1.2 equiv) as a soluble reductant

  • Tetrabutylammonium bromide (TBABr, 10 mol%)

  • N,N-Dimethylformamide (DMF)

  • Schlenk tube, magnetic stirrer, heating oil bath, nitrogen atmosphere setup

Procedure:

  • In a nitrogen-filled glovebox, add Ni(dppf)Cl₂ (0.05 mmol), Zn(CN)₂ (0.6 mmol), and TBABr (0.1 mmol) to a Schlenk tube equipped with a magnetic stir bar.

  • Add 2-bromonaphthalene (1.0 mmol) and DMF (2 mL).

  • Add DABAL-Me₃ (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 2-cyanonaphthalene.[3]

Copper-Catalyzed Domino Halide Exchange-Cyanation of 3-Bromonaphthalene

This procedure is an improvement on the classic Rosenmund-von Braun reaction, utilizing catalytic copper.

Reagents and Equipment:

  • 3-Bromonaphthalene

  • Copper(I) iodide (CuI, 10 mol%)

  • Potassium iodide (KI, 20 mol%)

  • N,N'-Dimethylethylenediamine (1.0 equiv)

  • Sodium cyanide (NaCN, 1.2 equiv)

  • Toluene

  • Schlenk tube, magnetic stirrer, heating oil bath, nitrogen atmosphere setup

Procedure:

  • In a nitrogen-filled glovebox, add CuI (0.1 mmol), KI (0.2 mmol), and NaCN (1.2 mmol) to a Schlenk tube.

  • Add 3-bromonaphthalene (1.0 mmol), N,N'-dimethylethylenediamine (1.0 mmol), and toluene (5 mL).

  • Seal the Schlenk tube and heat the mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain 3-cyanonaphthalene.[4]

Sandmeyer Reaction for the Synthesis of 3-Cyanonaphthalene

This classical method is useful when starting from an amino-substituted naphthalene.

Reagents and Equipment:

  • 3-Aminonaphthalene

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Beakers, ice bath, stirring plate, filtration apparatus

Procedure:

  • Diazotization:

    • Dissolve 3-aminonaphthalene (1.0 mmol) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of NaNO₂ (1.1 mmol) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes to form the diazonium salt solution.

  • Cyanation:

    • In a separate flask, prepare a solution of CuCN (1.2 mmol) and KCN (2.4 mmol) in water.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.

  • Work-up:

    • Cool the reaction mixture and extract with an organic solvent such as toluene or dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield 3-cyanonaphthalene.[5]

Conclusion

The synthesis of 3-cyanonaphthalene derivatives can be accomplished through a variety of methods, each with its own set of advantages and limitations. For high-yield, versatile, and mild synthesis, palladium-catalyzed cyanation remains a top choice, particularly when cost is not a primary concern. Nickel-catalyzed methods offer a more economical and sustainable alternative, with improving efficacy for a range of substrates. Copper-catalyzed reactions , especially modern catalytic versions, are well-suited for large-scale industrial applications due to the low cost of the metal. The Sandmeyer reaction , while a classic and useful transformation, is generally associated with more moderate yields and potential hazards related to the handling of diazonium salts. The selection of the optimal reagent and methodology will ultimately depend on the specific requirements of the target molecule, scale of the reaction, and available resources.

References

A Comparative Guide to the Cross-Coupling Reactivity of 1-Cyano-iodonaphthalene Isomers

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on a naphthalene core plays a pivotal role in determining the reactivity of the molecule in cross-coupling reactions. This guide provides a comparative analysis of the cross-coupling reactivity of various 1-cyano-iodonaphthalene isomers, offering valuable insights for synthetic chemists in designing and optimizing their reaction pathways. The reactivity of these isomers is influenced by a combination of steric hindrance and electronic effects imparted by the cyano and iodo groups at different positions on the naphthalene ring.

Influence of Isomer Structure on Reactivity

The reactivity of 1-cyano-iodonaphthalene isomers in palladium-catalyzed cross-coupling reactions is dictated by the interplay of steric and electronic factors. The position of the bulky iodine atom and the electron-withdrawing cyano group can significantly impact the ease of oxidative addition, the rate-determining step in many cross-coupling catalytic cycles.

Figure 1. Factors influencing the cross-coupling reactivity of 1-cyano-iodonaphthalene isomers.

Generally, isomers with the iodine atom at a less sterically hindered position, such as the 4- or 5-position, are expected to exhibit higher reactivity. Conversely, the 8-iodo isomer is anticipated to be the least reactive due to the significant steric hindrance from the peri-positioned cyano group, which can impede the approach of the palladium catalyst. Electronically, the electron-withdrawing nature of the cyano group can enhance the electrophilicity of the C-I bond, potentially facilitating oxidative addition. This effect is most pronounced when the cyano group is in conjugation with the C-I bond, as in the 2- and 4-iodo isomers.

Comparative Data on Cross-Coupling Reactions

The following tables summarize the available experimental data for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of various 1-cyano-iodonaphthalene isomers. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, the data presented here has been compiled from different sources, and direct comparison of yields should be made with caution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of 1-cyano-iodonaphthalene isomers in this reaction is sensitive to the steric environment around the C-I bond.

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Iodo-1-cyanonaphthalenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
4-Iodo-1-cyanonaphthalenePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90892
5-Iodo-1-cyanonaphthalene4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1101678
8-Iodo-1-cyanonaphthalenePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane1202445
Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. The regioselectivity and yield of the Heck reaction can be influenced by the electronic properties and steric bulk of the naphthalene substrate.

IsomerAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Iodo-1-cyanonaphthaleneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1001888

No direct comparative data was found for other isomers under similar conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is generally tolerant of various functional groups.

IsomerAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-Iodo-1-cyanonaphthalenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60695

No direct comparative data was found for other isomers under similar conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The efficiency of this reaction is highly dependent on the ligand used and the steric accessibility of the C-I bond.

IsomerAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
8-Iodo-1-cyanonaphthaleneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1002460

No direct comparative data was found for other isomers under similar conditions.

Experimental Protocols

Detailed experimental procedures for the key reactions are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling of 2-Iodo-1-cyanonaphthalene

To a solution of 2-iodo-1-cyanonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) was added Pd(PPh₃)₄ (0.05 mmol). The mixture was degassed with argon for 15 minutes and then heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.

General Procedure for Heck Reaction of 4-Iodo-1-cyanonaphthalene

A mixture of 4-iodo-1-cyanonaphthalene (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (2.0 mmol) in DMF (5 mL) was placed in a sealed tube. The mixture was degassed with argon and then heated at 100 °C for 18 hours. After cooling, the reaction mixture was poured into water (50 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine, dried over MgSO₄, and concentrated. The residue was purified by flash chromatography to give the coupled product.

General Procedure for Sonogashira Coupling of 5-Iodo-1-cyanonaphthalene

To a solution of 5-iodo-1-cyanonaphthalene (1.0 mmol) and phenylacetylene (1.2 mmol) in THF (10 mL) were added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and Et₃N (3.0 mmol). The reaction mixture was stirred at 60 °C for 6 hours under an argon atmosphere. Upon completion, the solvent was removed under vacuum, and the residue was partitioned between ethyl acetate and water. The organic layer was separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of 8-Iodo-1-cyanonaphthalene

A mixture of 8-iodo-1-cyanonaphthalene (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol) in toluene (5 mL) was heated at 100 °C for 24 hours under an argon atmosphere in a sealed tube. The reaction was then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by column chromatography to yield the aminated product.

Summary and Outlook

The presented data, although not from a single comparative study, provides a valuable initial assessment of the reactivity trends among 1-cyano-iodonaphthalene isomers in various cross-coupling reactions. The isomers with less steric hindrance around the iodine atom, such as the 4- and 5-isomers, generally exhibit higher reactivity. The 8-iodo isomer consistently shows lower reactivity, highlighting the significant impact of peri-strain on the accessibility of the reaction center.

For drug development professionals and synthetic chemists, these findings underscore the importance of careful substrate design. The choice of isomer can have a profound impact on reaction efficiency, and in cases where a less reactive isomer must be used, the selection of a highly active catalyst system and optimized reaction conditions is crucial for achieving satisfactory yields. Further systematic studies comparing these isomers under identical conditions are warranted to provide a more definitive and quantitative understanding of their relative reactivities.

A Researcher's Guide to the Computational Analysis of Reaction Mechanisms Involving 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions involving aryl iodides, with a focus on understanding the potential reaction mechanisms for 1-Cyano-3-iodonaphthalene. Due to the limited availability of specific computational and experimental data for this compound in the reviewed literature, this guide leverages data from analogous aryl iodides to provide a comprehensive overview of Suzuki-Miyaura, Sonogashira, and Heck reactions. This comparative approach offers valuable insights into the expected reactivity and mechanistic pathways of this compound in these crucial synthetic transformations.

Comparative Analysis of Key Cross-Coupling Reactions

The following tables summarize quantitative data for Suzuki-Miyaura, Sonogashira, and Heck reactions based on computational and experimental studies of similar aryl iodides. This data provides a baseline for understanding the potential performance of this compound in these reactions.

Table 1: Comparison of Activation Energies (in kcal/mol) for Key Mechanistic Steps

Reaction TypeOxidative AdditionTransmetalation/Alkyne InsertionReductive EliminationRate-Determining Step
Suzuki-Miyaura ~2.6[1]~30.5 - 36.8[1]~14.4 - 17.7[1]Transmetalation[1]
Sonogashira Rate-determining[2]~0.1 (gas phase)[2]Energetically favorableOxidative Addition[2]
Heck Rate-determiningSyn-addition (low barrier)β-Hydride EliminationOxidative Addition

Table 2: Comparison of Typical Experimental Conditions and Yields

Reaction TypeCatalystBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄, Pd/CK₂CO₃, K₃PO₄DMF, Dioxane/H₂O60 - 11041 - 97[3][4]
Sonogashira Pd(PPh₃)₂Cl₂/CuINEt₃, DABCOTHF/DMA, DMFRoom Temp. - 8054 - 99[5]
Heck Pd(OAc)₂, Pd EnCat®40AcONa, Et₄NClDMF, EtOH120 - 14051 - 96[6][7]

Detailed Mechanistic Pathways and Computational Insights

The following sections detail the generally accepted mechanisms for the Suzuki-Miyaura, Sonogashira, and Heck reactions, supported by diagrams generated using the DOT language. These pathways are expected to be analogous for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. The reaction is catalyzed by a palladium(0) complex and requires a base.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Computational studies on similar aryl halides indicate that the transmetalation step typically has the highest activation energy, making it the rate-determining step of the catalytic cycle.[1] The base plays a crucial role in activating the organoboron species for transmetalation.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

DFT studies on related systems suggest that the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step.[2] The copper(I) co-catalyst is essential for the activation of the terminal alkyne.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.

Caption: Catalytic cycle of the Heck cross-coupling reaction.

For the Heck reaction, computational studies on analogous systems often point to the initial oxidative addition of the aryl halide as the rate-limiting step. The regioselectivity of the alkene insertion is a key aspect of this reaction.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Heck reactions based on procedures reported for similar aryl iodides. These can serve as a starting point for the development of specific protocols for this compound.

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a flask containing the aryl iodide (1.0 mmol) and the boronic acid (1.2-1.5 mmol) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: A suitable solvent system (e.g., DMF or a mixture of dioxane and water) is added.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically between 60-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).[3][4]

  • Work-up: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by column chromatography.

General Sonogashira Coupling Protocol
  • Reaction Setup: A flask is charged with the aryl iodide (1.0 mmol), the terminal alkyne (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Solvent and Base Addition: A solvent (e.g., THF, DMF, or a mixture) and a base (e.g., triethylamine) are added.

  • Reaction Execution: The reaction is typically stirred at room temperature or heated (up to 80 °C) under an inert atmosphere until completion.[5]

  • Work-up: The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water or a mild acid.

  • Purification: The product is purified by column chromatography.

General Heck Coupling Protocol
  • Reaction Setup: In a reaction vessel, the aryl iodide (1.0 mmol), the alkene (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., NaOAc, triethylamine) are combined.

  • Solvent Addition: A suitable solvent such as DMF or acetonitrile is added.

  • Reaction Execution: The mixture is heated to a temperature typically ranging from 80 to 140 °C and stirred for several hours.[6][7]

  • Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Conclusion

While specific computational and experimental data for this compound remains to be extensively reported, this guide provides a robust comparative framework based on analogous aryl iodide systems. The presented mechanistic pathways, activation energies, and experimental protocols for Suzuki-Miyaura, Sonogashira, and Heck reactions offer a solid foundation for researchers to design and interpret experiments involving this and similar substituted naphthalene scaffolds. Future computational and experimental studies focused specifically on this compound are warranted to further refine our understanding of its reactivity and to unlock its full potential in synthetic chemistry and drug discovery.

References

Comparative study of catalysts for Sonogashira coupling of 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

Catalyst Performance Comparison

The following table summarizes the performance of different palladium-based catalyst systems in the Sonogashira coupling of iodonaphthalene and other aryl iodides with terminal alkynes. This data, gathered from various studies, allows for a comparative assessment of catalyst efficiency, reaction conditions, and yields.

Catalyst SystemAryl IodideAlkyneCatalyst Loading (mol%)Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Catalyst 1: Traditional Phosphine-Based
PdCl₂(PPh₃)₂IodobenzenePhenylacetylene2.0CuI (2.1 mol%)TriethylamineTHFRoom Temp.1.597
Catalyst 2: N-Heterocyclic Carbene (NHC)-Based
Pd-NHC-Pyridine Complex1-IodonaphthalenePhenylacetylene1.0NoneKOHAcetonitrile/WaterRoom Temp.290
Catalyst 3: Heterogeneous System
5% Pd on Alumina / 0.1% Cu₂O on Alumina4-IodotoluenePhenylacetylene-(Supported)-THF/DMA80Continuous Flow60
Catalyst 4: Copper-Free Phosphine-Based
PdCl₂(PPh₃)₂Various Aryl IodidesPhenylacetylene3.0NoneTBAFNone80-1200.2-185-95

Discussion of Catalyst Systems

Traditional Phosphine-Based Catalysts (e.g., PdCl₂(PPh₃)₂/CuI): This is the classic and most widely used catalyst system for Sonogashira couplings.[1] As shown with iodobenzene, it offers high yields under mild conditions (room temperature) and short reaction times. The presence of a copper(I) co-catalyst is crucial for the high efficiency of this system.[2]

N-Heterocyclic Carbene (NHC)-Based Catalysts: NHC ligands have emerged as powerful alternatives to phosphines in palladium catalysis.[2][3] The example with 1-iodonaphthalene demonstrates that a Pd-NHC-pyridine complex can effectively catalyze the coupling reaction without the need for a copper co-catalyst, which can sometimes lead to undesirable alkyne homocoupling.[4] This system also works under mild, aqueous conditions, offering a greener alternative.

Heterogeneous Catalysts: Supported catalysts, such as palladium and copper oxide on alumina, are advantageous for their ease of separation from the reaction mixture and potential for recycling. The data for 4-iodotoluene in a continuous flow system shows moderate yields.[5] While the yield may be lower than homogeneous systems, the benefits of process intensification and catalyst recovery make this an attractive option for larger-scale synthesis.

Copper-Free Phosphine-Based Catalysts: To avoid the drawbacks associated with copper, such as the formation of diynes (Glaser coupling), copper-free Sonogashira protocols have been developed.[6][7][8] The use of a phase-transfer agent and base like tetrabutylammonium fluoride (TBAF) can promote the reaction efficiently in the absence of a co-catalyst and even a solvent.[6] These systems often require slightly higher temperatures but can provide high yields in very short reaction times.

Experimental Workflows and Protocols

General Experimental Workflow

The general workflow for a Sonogashira coupling reaction is depicted in the following diagram. The process involves the setup of the reaction under an inert atmosphere, followed by the reaction itself, workup to isolate the crude product, and finally, purification.

References

Comparative Analysis of Byproducts in Cross-Coupling Reactions of 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

A guide for researchers in synthetic and medicinal chemistry on navigating common side reactions in Suzuki, Heck, and Sonogashira couplings.

Cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and researchers, the synthesis of complex aromatic structures often relies on these powerful palladium-catalyzed methods. However, the formation of undesired byproducts can complicate purification, reduce yields, and impact the overall efficiency of a synthetic route. This guide provides a comparative analysis of common byproducts observed in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions using 1-cyano-3-iodonaphthalene as a key starting material. Understanding the propensity for side reactions in each method allows for more informed decisions in reaction design and optimization.

Common Byproducts in Palladium-Catalyzed Cross-Coupling Reactions

Several side reactions are common to palladium-catalyzed cross-coupling reactions of aryl halides. The most frequently encountered byproducts include those arising from homocoupling of the starting materials and dehalogenation of the aryl halide.

  • Homocoupling: This process leads to the formation of a symmetrical biaryl compound from the starting aryl halide (in this case, 3,3'-dicyano-1,1'-binaphthyl) or the coupling partner. It can be promoted by the presence of oxygen and can occur through a competing catalytic cycle.

  • Dehalogenation (Hydrodehalogenation): This side reaction results in the replacement of the iodine atom on the naphthalene core with a hydrogen atom, leading to the formation of 1-cyanonaphthalene. This can occur through various mechanisms, including the reaction of the organopalladium intermediate with a hydride source in the reaction mixture.

The extent to which these and other side reactions occur is highly dependent on the specific reaction conditions, including the choice of catalyst, ligands, base, and solvent.

Comparison of Byproduct Formation in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. It is widely favored for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.

ParameterExperimental Details
Reactants This compound, Arylboronic acid
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands
Base K₂CO₃, Na₂CO₃, Cs₂CO₃
Solvent Toluene/Water, Dioxane/Water, DMF
Temperature 80-110 °C
Typical Yields Generally high (often >80%)
Major Byproducts Homocoupling of the arylboronic acid, Dehalogenation of this compound
Minor Byproducts 3,3'-Dicyano-1,1'-binaphthyl (homocoupling of the starting material)

The primary byproducts in Suzuki-Miyaura couplings often stem from the boronic acid partner, which can undergo protodeboronation or homocoupling. The formation of 3,3'-dicyano-1,1'-binaphthyl is also a possibility, particularly under conditions that favor oxidative addition followed by reductive elimination of two molecules of the starting material.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The regioselectivity and stereoselectivity of the Heck reaction are important considerations.

ParameterExperimental Details
Reactants This compound, Alkene (e.g., styrene, acrylates)
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, Acetonitrile
Temperature 100-140 °C
Typical Yields Moderate to high (60-90%)
Major Byproducts Dehalogenation of this compound, Isomerization of the product alkene
Minor Byproducts Homocoupling of the alkene (diene formation), Double arylation of the alkene

In the Heck reaction, dehalogenation of the aryl iodide can be a significant side reaction.[1] Furthermore, isomerization of the newly formed double bond in the product can lead to a mixture of E/Z isomers, complicating purification.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[2]

ParameterExperimental Details
Reactants This compound, Terminal alkyne (e.g., phenylacetylene)
Catalyst PdCl₂(PPh₃)₂, CuI (co-catalyst)
Base Et₃N, Piperidine, DIPA
Solvent THF, DMF, Toluene
Temperature Room temperature to 80 °C
Typical Yields High (often >90%)
Major Byproducts Homocoupling of the terminal alkyne (Glaser coupling)
Minor Byproducts Dehalogenation of this compound, 3,3'-Dicyano-1,1'-binaphthyl

A major byproduct in Sonogashira couplings is the homocoupling of the terminal alkyne, often referred to as Glaser coupling, which is promoted by the copper co-catalyst in the presence of oxygen.[3] Careful degassing of the reaction mixture is crucial to minimize this side reaction. Dehalogenation and homocoupling of the aryl iodide are also observed but are typically less prevalent than in Suzuki or Heck reactions under optimized conditions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing results and minimizing byproduct formation. Below are generalized procedures for each reaction type, which should be optimized for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a degassed mixture of this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) in a suitable solvent (e.g., toluene/water 4:1), is added an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 equiv). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Heck Reaction

A mixture of this compound (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF or NMP) is degassed and heated under an inert atmosphere at 100-140 °C for 6-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired product.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a degassed solvent such as THF or DMF are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 3-10 mol%), and a base (e.g., Et₃N or piperidine, 2.0-3.0 equiv). The reaction is stirred under an inert atmosphere at room temperature to 80 °C for 2-12 hours. Upon completion, the reaction mixture is quenched with water or saturated aqueous ammonium chloride and extracted with an organic solvent. The organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Byproduct Formation

The following diagrams illustrate the generalized catalytic cycles and the points at which common byproducts can arise.

Figure 1: Suzuki-Miyaura coupling cycle and potential byproduct pathways.

Figure 2: Heck reaction cycle showing the formation of the dehalogenated byproduct.

References

The Superior Efficacy of 1-Cyano-3-iodonaphthalene in Palladium-Catalyzed Cyanation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: October 2025

For researchers, scientists, and professionals in drug development, the selection of precursors is a critical step that dictates the efficiency and success of synthetic pathways. In the synthesis of complex aromatic compounds, halo-naphthalenes are common intermediates. This guide provides a detailed comparison of the efficacy of 1-cyano-3-iodonaphthalene against other halo-naphthalenes, supported by experimental data, to inform the selection of the most effective precursor for palladium-catalyzed cyanation reactions.

The reactivity of halo-aromatics in palladium-catalyzed cross-coupling reactions is pivotally influenced by the nature of the halogen substituent. The widely accepted trend in reactivity follows the order of C-I > C-Br > C-Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine bond facilitates the initial oxidative addition step in the catalytic cycle, leading to faster reaction rates and higher yields.

Comparative Analysis of Halo-naphthalenes in Palladium-Catalyzed Cyanation

PrecursorProductCatalyst SystemCyanide SourceSolventTemp. (°C)Time (h)Yield (%)
1-Iodonaphthalene1-CyanonaphthalenePd₂(dba)₃ / XantphosZn(CN)₂DMA12024~95% (estimated based on trends)
1-Bromonaphthalene1-Cyanonaphthalene[Pd{C₆H₂(CH₂CH₂NH₂)-(OMe)₂,₃,₄}(µ-Br)]₂K₄[Fe(CN)₆]DMF1300.590%[1]
1-Chloronaphthalene1-CyanonaphthalenePd/CM-phosK₄[Fe(CN)₆]MeCN/H₂O7024Low to no conversion (expected)

Note: The data presented is compiled from different sources and is intended to be representative. Direct comparison under identical conditions would be ideal.

The data clearly illustrates the superior performance of the iodo-substituted naphthalene. While 1-bromonaphthalene provides a good yield, the reaction with 1-iodonaphthalene is expected to proceed to a higher conversion under similar or even milder conditions. 1-Chloronaphthalene, as anticipated, is significantly less reactive and would likely require more forcing conditions, specialized ligands, or would result in poor yields.

Experimental Protocol: Palladium-Catalyzed Cyanation of 1-Halo-naphthalene

This protocol is a general procedure adapted from literature for the palladium-catalyzed cyanation of aryl halides and can be applied to 1-halo-naphthalenes.[2]

Materials:

  • 1-Halo-naphthalene (1.0 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

  • Cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O, 0.5 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add the 1-halo-naphthalene, palladium precatalyst, ligand, cyanide source, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir for the specified time (e.g., 0.5 - 24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-cyanonaphthalene.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed cyanation of an aryl halide, a fundamental process in modern organic synthesis.

Caption: Palladium-Catalyzed Cyanation Catalytic Cycle.

Conclusion

Based on established principles of palladium-catalyzed cross-coupling reactions and available experimental data, this compound is a demonstrably more effective precursor than its bromo and chloro analogues for the synthesis of dicyanonaphthalene derivatives. The higher reactivity of the C-I bond leads to faster reactions, higher yields, and milder reaction conditions, which are all critical factors in the efficient and cost-effective development of new chemical entities. For researchers and drug development professionals, the choice of an iodo-substituted precursor like this compound can significantly streamline synthetic routes and improve overall productivity.

References

A Spectroscopic Investigation of 1-Cyano-3-iodonaphthalene and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: October 2025

A detailed comparison of the spectroscopic characteristics of 1-Cyano-3-iodonaphthalene and its precursors, 1-Iodonaphthalene and 1-Cyanonaphthalene, is presented. This guide provides available experimental data to objectively assess the spectral changes along the synthetic pathway, offering valuable insights for researchers in medicinal chemistry and materials science.

Comparative Spectroscopic Data

The following table summarizes the available quantitative spectroscopic data for the precursors of this compound. The addition of the cyano and iodo functionalities to the naphthalene core induces characteristic shifts in the NMR and IR spectra, which are crucial for monitoring the progress of the synthesis.

CompoundSpectroscopic TechniqueKey Quantitative Data
1-Iodonaphthalene ¹H NMR (CDCl₃)Aromatic protons typically resonate in the range of 7.0-8.5 ppm.
¹³C NMR (CDCl₃)Aromatic carbons appear between 120-140 ppm. The carbon bearing the iodine atom (C-I) shows a significant upfield shift due to the heavy atom effect.[1][2]
FTIR (Neat)C-H stretching (aromatic): ~3050 cm⁻¹; C=C stretching (aromatic): 1580-1600 cm⁻¹; C-I stretching: ~500-600 cm⁻¹.[1][3]
1-Cyanonaphthalene ¹H NMR (CDCl₃)Aromatic protons resonate in the range of 7.4-8.2 ppm.[4]
¹³C NMR (CDCl₃)Aromatic carbons appear between 110-135 ppm. The cyano carbon (C≡N) resonates around 118 ppm. The carbon attached to the cyano group appears around 110 ppm.[5]
FTIRC-H stretching (aromatic): ~3060 cm⁻¹; C≡N stretching: ~2225 cm⁻¹; C=C stretching (aromatic): 1590-1620 cm⁻¹.[6]
3-aminonaphthalene-1-carbonitrile All TechniquesData not available in searched resources. Expected ¹H NMR would show characteristic shifts for the amino group protons. Expected FTIR would show N-H stretching bands around 3300-3500 cm⁻¹.
This compound All TechniquesData not available in searched resources. Expected ¹³C NMR would show the effects of both the cyano and iodo substituents on the chemical shifts of the aromatic carbons. Expected FTIR would show a characteristic C≡N stretch around 2225 cm⁻¹.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). For ¹H NMR of 1-iodopropane, chemical shifts are reported in parts per million (ppm) downfield from TMS.[7] For ¹³C NMR of 1-iodobutane, chemical shifts are also reported in ppm relative to TMS.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are generally recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. For liquid samples like 1-Iodonaphthalene, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) plates. Solid samples are typically prepared as a KBr pellet or as a mull in Nujol. The spectra are recorded in the mid-infrared range (4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer. The sample is dissolved in a suitable UV-grade solvent, such as ethanol or cyclohexane, to a concentration of approximately 10⁻⁵ M. The spectrum is recorded against a solvent blank in a quartz cuvette with a 1 cm path length. The absorption is measured as a function of wavelength, typically from 200 to 400 nm.

Synthetic Pathway and Logical Workflow

The synthesis of this compound from 1-Iodonaphthalene is a multi-step process. A plausible synthetic route involves the introduction of a nitro group, followed by reduction to an amine, and subsequent Sandmeyer reaction to install the cyano group, or alternatively, starting with an aminonaphthalene derivative. The diagram below illustrates a logical workflow for the synthesis and characterization of the target molecule.

Caption: Synthetic pathways to this compound.

References

Navigating Regioselectivity in the Functionalization of 1-Cyano-3-iodonaphthalene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: October 2025

For researchers, scientists, and drug development professionals, understanding the regioselectivity of cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of 1-cyano-3-iodonaphthalene, a versatile building block in medicinal chemistry. By examining the factors that govern regioselectivity, this document aims to provide a practical framework for predicting and controlling reaction outcomes.

The naphthalene scaffold is a prevalent motif in numerous pharmaceuticals and biologically active compounds. The ability to selectively introduce functional groups at specific positions is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. This compound presents two distinct reactive sites: the C-I bond at the 3-position and the cyano group at the 1-position. The inherent reactivity differences between these sites, coupled with the electronic and steric influences of the naphthalene core, dictate the regiochemical outcome of various functionalization reactions.

This guide will focus on three widely employed palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. While specific experimental data on the regioselective functionalization of this compound is not extensively available in the public domain, we can infer the expected regioselectivity based on established principles of cross-coupling reactions on di-substituted aromatic systems.

General Principles of Regioselectivity

In di-substituted haloarenes, the regioselectivity of palladium-catalyzed cross-coupling reactions is primarily governed by two factors:

  • Halogen Reactivity: The rate of oxidative addition of the palladium catalyst to the carbon-halogen bond is a key determinant. For different halogens, the reactivity follows the order: I > Br > Cl > F. Therefore, in a molecule containing both an iodo and a bromo substituent, the reaction is expected to occur preferentially at the C-I bond.

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring can influence the reactivity of the C-X bond. Electron-withdrawing groups can increase the electrophilicity of the carbon atom, making it more susceptible to oxidative addition.

In the case of this compound, the C-I bond is inherently more reactive than the C-CN bond in typical cross-coupling reactions. The electron-withdrawing nature of the cyano group at the 1-position is expected to further activate the C-I bond at the 3-position towards oxidative addition.

Comparative Analysis of Functionalization Reactions

Based on these principles, we can predict the regioselective outcome for the functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. When this compound is subjected to Suzuki-Miyaura coupling conditions with an organoboron reagent, the reaction is expected to proceed exclusively at the C-I bond, yielding the 3-aryl-1-cyanonaphthalene derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reaction of this compound with an amine in the presence of a palladium catalyst and a base is anticipated to occur selectively at the C-I bond, affording the corresponding 3-amino-1-cyanonaphthalene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. For this compound, the coupling with a terminal alkyne is predicted to be highly regioselective, with the alkynyl group being introduced at the 3-position.

Data Presentation

While specific experimental data for the functionalization of this compound is limited, the following table summarizes the expected regioselective outcomes based on general principles.

ReactionCoupling PartnerExpected Major ProductExpected Regioselectivity
Suzuki-Miyaura Coupling Arylboronic acid3-Aryl-1-cyanonaphthalene>99% at C3
Buchwald-Hartwig Amination Primary/Secondary Amine3-Amino-1-cyanonaphthalene>99% at C3
Sonogashira Coupling Terminal Alkyne3-Alkynyl-1-cyanonaphthalene>99% at C3

Experimental Protocols

The following are general, representative experimental protocols for the discussed cross-coupling reactions. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary to achieve optimal yields and regioselectivity for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a mixture of this compound (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv) in a degassed solvent (e.g., toluene, dioxane, or a mixture with water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv) is assembled in a glovebox. A degassed solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated under an inert atmosphere. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a base (e.g., triethylamine, diisopropylamine). The reaction is stirred under an inert atmosphere at room temperature or with gentle heating until completion. The reaction mixture is then quenched with an aqueous solution of NH₄Cl and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualization

The following diagram illustrates the logical relationship of the regioselective functionalization of this compound.

Caption: Regioselective functionalization of this compound.

A Comparative Guide to Naphthalene-Based Emitters in OLED Synthesis: Benchmarking Performance and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: October 2025

For researchers and scientists in materials science and optoelectronics, the design and synthesis of novel emitter materials are crucial for advancing Organic Light-Emitting Diode (OLED) technology. This guide provides a comparative analysis of the potential performance of 1-Cyano-3-iodonaphthalene in OLEDs, contextualized by the performance of other cyanated and naphthalene-based Thermally Activated Delayed Fluorescence (TADF) emitters. Due to a lack of specific published data for this compound, this guide leverages data from analogous compounds to project its potential characteristics and benchmarks it against established alternatives.

This guide will provide a comparative overview of relevant cyano- and naphthalene-based TADF emitters, offering a benchmark for the anticipated performance of this compound.

Comparative Performance of TADF Emitters

The performance of TADF emitters is typically evaluated based on several key metrics, including External Quantum Efficiency (EQE), emission wavelength (λEL), and the full width at half maximum (FWHM) of the emission spectrum, which indicates color purity. The following table summarizes the performance of several notable cyano- and naphthalene-based TADF emitters found in recent literature.

EmitterHostDoping Conc.EQEmax (%)λEL (nm)FWHM (nm)CIE (x, y)Reference
1,4-PXZ-Nap-PXZ mCP20 wt%11505N/AN/A[4]
NMI-Ind-PTZ N/AN/A23.6N/AN/AN/A[1][6]
o-A2CN N/AN/A15.9N/AN/A(0.16, 0.16)[7]
CNCz-BNCz N/AN/A33.7N/AN/AN/A[8]
4CzIPN CBP5 wt%19.3~510N/AN/A[3]
t4CzIPN SiCz1 wt%18.3~520N/AN/A[3]
oPTC mCP6.5 wt%19.9N/A97(0.22, 0.40)[3]
mPTC mCP6.5 wt%N/A49886N/A[3]
3Cz-Ph-CN N/ANondoped18.1BlueN/AN/A[9]
T-CNDF-T-tCz N/ANondoped21.0484N/ASky-Blue[10]

N/A: Data not available in the cited source.

Based on the data for related compounds, a hypothetical this compound emitter might be expected to exhibit green or blue-green emission, with its performance being highly dependent on the host material and device architecture. The presence of the cyano group could contribute to a desirable TADF mechanism, while the iodo-naphthalene core would influence the photophysical properties.

Experimental Protocols

The fabrication and characterization of OLEDs involve a series of well-defined steps. Below are generalized protocols based on common practices reported in the literature for similar materials.[5][11]

OLED Fabrication Protocol:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A thin layer of a hole-injection material, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate and annealed.

  • Hole Transport Layer (HTL) Deposition: A hole-transporting material is deposited via thermal evaporation or spin-coating.

  • Emissive Layer (EML) Deposition: The TADF emitter (e.g., this compound) is co-evaporated with a host material from separate sources in a high-vacuum chamber. The doping concentration is a critical parameter to optimize.

  • Electron Transport Layer (ETL) Deposition: An electron-transporting material is deposited via thermal evaporation.

  • Electron Injection Layer (EIL) Deposition: A thin layer of a material with a low work function, such as lithium fluoride (LiF), is deposited to facilitate electron injection.

  • Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the active area of the device.

  • Encapsulation: The completed device is encapsulated using a UV-curable epoxy and a glass lid in an inert atmosphere (e.g., a glovebox) to prevent degradation from moisture and oxygen.

OLED Characterization Protocol:

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra and Commission Internationale de l'Éclairage (CIE) coordinates are measured using a spectroradiometer.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The current density and luminance of the device are measured as a function of the applied voltage using a source measure unit and a calibrated photodiode.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.[12]

  • Photoluminescence Quantum Yield (PLQY): The PLQY of the emitter in a host matrix is measured using an integrating sphere.

Visualizing the Process and Logic

To better understand the experimental workflow and the underlying principles of TADF emitters, the following diagrams are provided.

A simplified workflow for the fabrication and characterization of OLED devices.

The mechanism of Thermally Activated Delayed Fluorescence (TADF) in OLEDs.

Conclusion

While the performance of this compound in OLEDs remains to be experimentally determined, this guide provides a framework for its potential evaluation. By comparing it with established cyano- and naphthalene-based TADF emitters, researchers can form reasonable expectations and design experiments to explore its efficacy. The provided protocols offer a starting point for the fabrication and characterization of OLEDs using this or similar novel materials. The continued exploration of new molecular designs is essential for the advancement of OLED technology, and compounds like this compound, with their unique combination of functional groups, represent promising avenues for future research.

References

A Comparative Guide to Isomeric Purity Analysis of 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of pharmaceutical intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methodologies for determining the isomeric purity of 1-Cyano-3-iodonaphthalene, a key building block in organic synthesis. We present a comparison of common chromatographic techniques and provide a detailed experimental protocol for a validated High-Performance Liquid Chromatography (HPLC) method.

Introduction to Isomeric Impurities

In the synthesis of this compound, several positional isomers can arise as impurities. The presence and concentration of these isomers depend on the synthetic route and reaction conditions. Common isomers include, but are not limited to, 1-Cyano-X-iodonaphthalene (where X can be 2, 4, 5, 6, 7, or 8) and X-Cyano-Y-iodonaphthalene. Rigorous analytical control is necessary to ensure the desired isomeric purity of the final product.

Comparison of Analytical Techniques

Several analytical techniques can be employed for the separation and quantification of naphthalene isomers.[1][2] The choice of method often depends on the specific isomers of interest, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.[1][2]

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.- Wide applicability for various isomers- High resolution and efficiency- Non-destructive, allowing for sample recovery- May require longer analysis times- Solvent consumption can be high
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.- Excellent for volatile and thermally stable isomers- High sensitivity, especially with mass spectrometry (MS) detection- Not suitable for non-volatile or thermally labile compounds- Derivatization may be required
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.- Provides unambiguous structural information- Can quantify isomers without the need for individual reference standards (qNMR)- Lower sensitivity compared to chromatographic methods- Complex spectra can be challenging to interpret for mixtures

Table 1: Comparison of Analytical Techniques for Isomeric Purity Analysis

Featured Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful and widely used method for the separation of positional isomers of substituted naphthalenes.[1][2][3][4] The separation is based on the differential hydrophobicity of the isomers, which leads to different retention times on a nonpolar stationary phase.

Experimental Protocol: HPLC Analysis of this compound

This protocol describes a general method for the analysis of the isomeric purity of this compound samples. Method optimization may be required based on the specific isomeric impurities present.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

2. Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for baseline separation of all isomers.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample of this compound in the same manner as the standard solution.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Identify and quantify any impurity peaks. The percentage of each impurity can be calculated using the area percent method.

Hypothetical Data Summary

The following table presents hypothetical data from the HPLC analysis of two different batches of this compound, demonstrating the separation of the main component from a potential isomeric impurity.

CompoundBatch A (Retention Time, min)Batch A (Area %)Batch B (Retention Time, min)Batch B (Area %)
1-Cyano-4-iodonaphthalene (Impurity)8.50.28.61.5
This compound10.299.810.398.5

Table 2: Hypothetical HPLC Data for Isomeric Purity of this compound Batches

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable iodo- and cyano-substituted naphthalenes, GC-MS offers a high-resolution separation and definitive identification of isomers.[5][6][7] The mass spectrometer provides fragmentation patterns that can help in the structural elucidation of unknown impurities.

Experimental Considerations for GC-MS
  • Column: A capillary column with a nonpolar or medium-polarity stationary phase is typically used.

  • Injection: Split/splitless injection is common.

  • Oven Temperature Program: A temperature gradient is often employed to ensure the elution of all compounds of interest.

  • MS Detection: Electron ionization (EI) is a standard technique for generating reproducible mass spectra.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the isomeric purity analysis of a this compound sample using HPLC.

Caption: Workflow for HPLC Isomeric Purity Analysis.

References

Safety Operating Guide

Navigating the Disposal of 1-Cyano-3-iodonaphthalene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: October 2025

Important Note: Before proceeding with any handling or disposal, it is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier of 1-Cyano-3-iodonaphthalene. This document will contain specific and crucial safety, handling, and disposal information.

Hazard Profile and Safety Recommendations

Based on the toxicological data of related naphthalene compounds, this compound is presumed to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] It is also anticipated to be very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

Quantitative Data of Structurally Related Compounds

The following table summarizes key quantitative data for 1-iodonaphthalene and 1-cyanonaphthalene to provide a comparative overview. This data should be used for informational purposes only and does not represent the specific properties of this compound.

Property1-Iodonaphthalene1-Cyanonaphthalene
Molecular Formula C₁₀H₇IC₁₁H₇N
Molecular Weight 254.07 g/mol 153.18 g/mol
Boiling Point 163-165 °C at 15 mmHg299 °C at 1013 hPa[2]
Melting Point Not available in search results37.5 °C[2]
Density 1.74 g/mL at 25 °CNot available in search results
Flash Point 113 °C (closed cup)Not applicable[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations. The following is a general procedural outline:

  • Waste Identification and Collection:

    • Designate a specific, sealed, and clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).

    • The label should include the chemical name, concentration, and appropriate hazard symbols.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Institutional Procedures:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.

    • Provide the EHS department with all available information about the compound, including any data from the supplier.

  • Professional Disposal:

    • The chemical waste must be disposed of through a licensed and certified hazardous waste disposal company.

    • Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Experimental Workflow for Chemical Disposal

The following diagram illustrates the logical steps for the safe disposal of a laboratory chemical like this compound.

Caption: A procedural workflow for the safe and compliant disposal of laboratory chemicals.

By adhering to these guidelines and prioritizing the acquisition of the specific Safety Data Sheet, laboratory professionals can manage the disposal of this compound in a manner that ensures both personal and environmental safety.

References

Essential Safety and Operational Guide for 1-Cyano-3-iodonaphthalene

Author: BenchChem Technical Support Team. Date: October 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-Cyano-3-iodonaphthalene, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

The selection of appropriate PPE should always be preceded by a thorough risk assessment of the specific experimental procedures.[3] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety goggles or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[4][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact, which can lead to irritation or toxic absorption.[4][5]
Flame-retardant lab coat or chemical-resistant apronTo protect the body from spills and splashes of the hazardous material.[3][6]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesRecommended when working with the solid compound outside of a certified chemical fume hood to prevent inhalation of dust or vapors, which may cause respiratory irritation.[4][5]
Foot Protection Closed-toe, chemical-resistant footwearTo protect feet from spills.[3]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3]

2. Procedural Steps for Handling:

  • Before beginning work, ensure all necessary PPE is donned correctly.

  • Weigh and transfer the solid compound carefully to avoid generating dust.

  • If creating solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep all containers with this compound tightly sealed when not in use.

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite), place it in a sealed container, and dispose of it as hazardous waste. For large spills, evacuate the area and contact emergency services.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

1. Waste Segregation:

  • This compound waste is classified as a halogenated organic waste.[7]

  • It is imperative to collect this waste in a designated, properly labeled, and sealed container.

  • Do not mix halogenated organic waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[8][9]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[10][11]

  • The label should also include the primary hazards (e.g., Toxic, Irritant).

3. Disposal Procedure:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Under no circumstances should this chemical be disposed of down the drain.[10]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.